molecular formula C10H13NO3 B3154436 Methyl 2-amino-2-(2-methoxyphenyl)acetate CAS No. 77651-55-9

Methyl 2-amino-2-(2-methoxyphenyl)acetate

Cat. No.: B3154436
CAS No.: 77651-55-9
M. Wt: 195.21 g/mol
InChI Key: FXXDFLDNKVTKOK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXDFLDNKVTKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Characteristics and Application Workflows of Methyl 2-amino-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, non-natural amino acids are indispensable for engineering peptidomimetics with high target affinity and proteolytic stability. Methyl 2-amino-2-(2-methoxyphenyl)acetate (CAS: 77651-55-9) is a highly specialized phenylglycine derivative that serves as a critical chiral building block. This whitepaper deconstructs the physicochemical behavior of this compound, details a self-validating synthetic workflow, and provides orthogonal analytical protocols to ensure its integrity before integration into Active Pharmaceutical Ingredient (API) pipelines.

Physicochemical Profiling & Mechanistic Insights

The utility of this compound stems directly from its structural topology. The molecule features an ortho-methoxy substituted phenyl ring adjacent to an alpha-amino ester.

Structure-Property Causality
  • Steric Hindrance: The ortho-methoxy group restricts the rotational freedom of the

    
    -Aryl bond. When incorporated into a peptide chain, this steric bulk locks the local backbone conformation, which is a deliberate medicinal chemistry strategy to increase binding affinity to rigid receptor pockets.
    
  • Electronic Effects: The methoxy group exerts an electron-donating resonance effect (+M). While this enriches the electron density of the aromatic ring, it also subtly influences the pKa of the adjacent alpha-amine, requiring careful pH buffering during downstream amide coupling reactions to maintain nucleophilicity.

  • Salt Form Stability: The free base of this compound is prone to autolysis and diketopiperazine formation (self-condensation). Consequently, it is predominantly synthesized, stored, and commercialized as the hydrochloride salt ().

Quantitative Data Summary
PropertyValueCausality / Operational Significance
CAS Number 77651-55-9 (Free Base)Primary identifier for procurement (1[1]).
CAS Number 390815-44-8 (HCl Salt)Preferred stable form for long-term storage.
Molecular Formula C10H13NO3Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 195.21 g/mol (Free Base)Critical for calculating molar equivalents in coupling steps.
Physical State White to off-white solidVisual indicator of purity; discoloration implies oxidation.
Storage Temp 2-8°C, inert atmospherePrevents ester hydrolysis and oxidative degradation.

Synthetic Methodologies: The Strecker-Esterification Workflow

The most scalable and economically viable route to phenylglycine derivatives is the Strecker synthesis, followed by acidic hydrolysis and esterification (2[2]). Below is the field-proven, step-by-step methodology designed to maximize yield while minimizing racemization.

Protocol 1: Synthesis of the Racemic Core

Note: The +M effect of the ortho-methoxy group slightly deactivates the carbonyl carbon of the starting material. Therefore, imine formation requires strict temperature control and sufficient aging time.

  • Imine Formation & Cyanation:

    • Suspend 1.0 eq of 2-methoxybenzaldehyde in a methanolic ammonia solution.

    • Add 1.2 eq of Ammonium Chloride (

      
      ). Causality:
      
      
      
      acts as a weak acid buffer, facilitating the dehydration step of imine formation.
    • Slowly add 1.1 eq of Sodium Cyanide (

      
      ) in water at 0°C. Stir for 24 hours at room temperature to yield the 
      
      
      
      -aminonitrile intermediate.
  • Acidic Hydrolysis:

    • Isolate the nitrile and reflux in 6N HCl for 12-16 hours. Causality: The highly stable nitrile requires harsh acidic conditions to fully hydrolyze past the primary amide intermediate into 2-amino-2-(2-methoxyphenyl)acetic acid.

  • Esterification (HCl Salt Trapping):

    • Suspend the resulting amino acid in strictly anhydrous methanol at 0°C.

    • Add 1.5 eq of Thionyl Chloride (

      
      ) dropwise. Causality:
      
      
      
      reacts with methanol to generate anhydrous HCl gas in situ. This creates a highly acidic, dehydrating environment that drives the esterification equilibrium forward while simultaneously precipitating the product as a stable hydrochloride salt, preventing self-condensation.

SynthesisWorkflow A 2-Methoxybenzaldehyde B Strecker Reaction (NH4Cl, NaCN, NH3/MeOH) A->B C α-Aminonitrile Intermediate B->C D Acidic Hydrolysis (6N HCl, Reflux) C->D E 2-Amino-2-(2-methoxyphenyl)acetic acid D->E F Esterification (MeOH, SOCl2, 0°C to RT) E->F G This compound F->G

Fig 1. Stepwise synthetic pathway from 2-methoxybenzaldehyde to the target methyl ester.

Analytical Validation: A Self-Validating System

To ensure the integrity of the synthesized batch, we employ a self-validating analytical triad. No single technique is trusted in isolation; instead, LC-MS, NMR, and Chiral HPLC provide orthogonal confirmation of mass, structure, and stereochemistry.

Protocol 2: Orthogonal Validation Workflow

Step 1: LC-MS Profiling (Mass & Purity)

  • Method: Electrospray Ionization in positive mode (ESI+). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Causality: The primary amine is readily protonated by the formic acid, ensuring a robust ionization.

  • Acceptance Criteria: A dominant peak at m/z 196.1 (

    
    ) with a chromatographic purity of >98% at 254 nm.
    

Step 2: Nuclear Magnetic Resonance (Structural Topology)

  • Method:

    
     and 
    
    
    
    NMR in
    
    
    .
  • Causality:

    
     is chosen over 
    
    
    
    to ensure complete dissolution of the hydrochloride salt.
  • Acceptance Criteria: Verification of the ortho-methoxy singlet (~3.8 ppm), the distinct ester methyl singlet (~3.6 ppm), and the critical alpha-proton singlet (~5.2 ppm, shifted downfield due to the adjacent protonated amine and aromatic ring).

Step 3: Chiral HPLC (Enantiomeric Excess)

  • Method: Chiralcel OD-H column; Hexane/Isopropanol (90:10) mobile phase.

  • Causality: Phenylglycine derivatives resolve exceptionally well on cellulose-based chiral stationary phases due to highly specific

    
     interactions and hydrogen bonding networks.
    
  • Acceptance Criteria: Baseline resolution of (R) and (S) enantiomers. For asymmetric synthesis or post-resolution batches, Enantiomeric Excess (ee) must be >99%.

AnalyticalValidation A Crude Synthesized Batch B LC-MS (ESI+) Target [M+H]+: 196.1 A->B C 1H & 13C NMR Structural Verification A->C D Chiral HPLC Enantiomeric Excess A->D E Validated API Building Block Purity > 98%, ee > 99% B->E C->E D->E

Fig 2. Multi-modal analytical validation workflow ensuring structural and chiral integrity.

Applications in Drug Development

When deploying this compound in solid-phase peptide synthesis (SPPS) or solution-phase coupling, the methyl ester acts as a robust protecting group for the C-terminus. It remains stable under standard Fmoc-deprotection conditions (20% piperidine/DMF) and coupling conditions (HATU/DIPEA). Once the desired sequence is constructed, the methyl ester can be selectively cleaved using mild saponification (e.g., LiOH in THF/Water) without inducing racemization at the highly sensitive alpha-carbon.

References

  • Sigma-Aldrich Product Catalog - Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride & related phenylglycine derivatives.

  • BLD Pharm - 77651-55-9 | this compound Specifications.1

  • ACS Organic Letters - Asymmetric Strecker Synthesis of

    
    -Amino Acids via a Crystallization-Induced Asymmetric Transformation.2
    

Sources

CAS number and molecular weight of methyl 2-amino-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of methyl 2-amino-2-(2-methoxyphenyl)acetate, a non-canonical amino acid ester with significant potential in synthetic and medicinal chemistry. Due to its status as a specialized research chemical, publicly available experimental data is limited. This guide, therefore, synthesizes theoretical knowledge with data from analogous compounds to provide a robust framework for its synthesis, characterization, and application.

Introduction: The Significance of Aryl-Substituted Amino Acid Esters

Non-canonical α-amino acid esters, particularly those bearing aryl substituents, are invaluable building blocks in modern drug discovery.[] Their incorporation into peptide-based therapeutics or as scaffolds for small molecules can confer advantageous properties, including enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The title compound, this compound, features a methoxy-substituted phenyl ring, a structural motif present in numerous biologically active compounds. This guide serves as a practical resource for researchers looking to leverage the unique characteristics of this molecule in their work.

Physicochemical Properties

Precise experimental data for this compound is not widely available in public databases. The following properties are based on its chemical structure and data from closely related analogs.

PropertyValueSource/Method
CAS Number 77651-55-9[2] (Note: This CAS number is listed by a limited number of suppliers and is not yet widely indexed in major chemical databases. Verification is recommended.)
Molecular Formula C₁₀H₁₃NO₃Calculated
Molecular Weight 195.22 g/mol Calculated
Appearance White to off-white solid (Predicted)Based on similar compounds

Synthesis and Purification

While a specific, validated protocol for the synthesis of this compound is not extensively documented, established methodologies for the preparation of α-amino acid esters provide a reliable pathway. A common and effective approach is the esterification of the corresponding amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid.

Proposed Synthetic Workflow: Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of the parent amino acid.

G A 2-Amino-2-(2-methoxyphenyl)acetic acid D Reaction Mixture A->D B Methanol (Solvent and Reagent) B->D C Acid Catalyst (e.g., H₂SO₄ or HCl gas) C->D E Reflux D->E Heat F Work-up and Purification E->F G This compound F->G

Sources

Comprehensive Solubility Profiling and Thermodynamic Modeling of Methyl 2-amino-2-(2-methoxyphenyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(2-methoxyphenyl)acetate (CAS 77651-55-9) is a highly valuable chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antiplatelet agents and unnatural peptide sequences. The stereochemistry at the alpha-carbon is crucial for the biological activity of the final drug product, making the precise physicochemical characterization of this intermediate a critical step in drug development[1].

For process chemists and formulation scientists, understanding the solid-liquid equilibrium (SLE) of this compound in various organic solvents is non-negotiable. Solubility data dictates the selection of reaction media, the design of cooling or anti-solvent crystallization processes, and the optimization of overall yield. This whitepaper provides an in-depth technical guide on the causality behind its solubility behavior, the self-validating experimental protocols required to measure it, and the thermodynamic frameworks used to model the data.

Physicochemical Profiling & Causality

The solubility of this compound is governed by the complex interplay of its functional groups and the solvent matrix. As a Senior Application Scientist, it is vital to look beyond empirical data and understand the causality of dissolution:

  • Hydrogen Bonding Potential: The molecule possesses a primary amine (

    
    ), which acts as both a hydrogen bond donor and acceptor. The ester carbonyl (
    
    
    
    ) and the ortho-methoxy group (
    
    
    ) act as potent hydrogen bond acceptors.
  • Intramolecular vs. Intermolecular Interactions: The proximity of the ortho-methoxy group to the amine creates the potential for intramolecular hydrogen bonding. However, in polar protic solvents (e.g., methanol, ethanol), intermolecular hydrogen bonding between the solvent and the solute's heteroatoms dominates, disrupting the crystal lattice and driving high solubility.

  • Solvent Polarity and Dispersion Forces: In polar aprotic solvents (e.g., ethyl acetate, acetonitrile), solubility is moderate, driven by dipole-dipole interactions with the ester and amine groups. In non-polar solvents (e.g., toluene), solubility is significantly lower, relying primarily on weak London dispersion forces and

    
     interactions with the phenyl ring.
    

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

To obtain high-fidelity thermodynamic solubility data, the isothermal shake-flask method is the gold standard. Unlike high-throughput kinetic solubility assays—which often suffer from supersaturation artifacts due to rapid solvent dilution—the shake-flask method guarantees true thermodynamic solid-liquid equilibrium[2].

The following protocol is designed as a self-validating system; each step contains inherent checks to prevent data corruption.

Step-by-Step Protocol
  • Solvent Preparation: Dispense 20.0 mL of the target analytical-grade solvent into a jacketed glass vessel. Equilibrate the solvent to the target temperature (

    
     K) using a circulating thermostatic water bath.
    
  • Saturation (Excess Solute): Add this compound incrementally until a persistent solid phase remains. Causality: An excess of solid ensures that the chemical potential of the undissolved solid equals the chemical potential of the solute in the solution, a fundamental requirement for thermodynamic equilibrium.

  • Isothermal Agitation: Seal the vessel and agitate at 150 rpm for 48 to 72 hours. Causality: Kinetic dissolution rates vary drastically between solvents. Insufficient agitation time leads to undersaturation, while temperature fluctuations during this phase can cause transient supersaturation[2].

  • Phase Separation: Turn off agitation and allow the suspension to settle isothermally for 12 hours. Extract an aliquot of the supernatant using a pre-heated syringe filter (0.22 µm PTFE). Causality: Filtering at the exact experimental temperature prevents localized cooling, which would cause immediate precipitation and an underestimation of the true solubility.

  • Quantification: Dilute the filtered aliquot quantitatively with the mobile phase and analyze via High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a strictly validated calibration curve.

Workflow A 1. Saturation Excess Solute + Solvent B 2. Equilibration Isothermal Agitation A->B Thermostat (±0.05 K) C 3. Separation Isothermal Centrifugation B->C 48-72h Equilibrium D 4. Sampling Supernatant Dilution C->D Phase Isolation E 5. Quantification HPLC-UV Analysis D->E Dilution Factor

Fig 1. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Thermodynamic Modeling Framework

Once empirical mole fraction solubility (


) is determined, the data must be mathematically correlated to allow for predictive interpolation across the temperature spectrum and to extract apparent dissolution thermodynamics[3].
The Modified Apelblat Equation

The modified Apelblat model is a semi-empirical equation highly effective for correlating solid-liquid equilibrium in both polar and non-polar systems[3]. It is expressed as:



  • 
    :  Empirical model parameters determined via non-linear regression.
    
  • 
    :  Absolute temperature in Kelvin.
    The inclusion of the 
    
    
    
    term accounts for the temperature dependence of the enthalpy of solution, making it superior to simpler models for wide temperature ranges.
The van't Hoff Equation

To extract the apparent thermodynamic properties of the dissolution process, the simplified van't Hoff equation is utilized:



By plotting 

against

, the apparent enthalpy of dissolution (

) and apparent entropy of dissolution (

) can be derived from the slope and intercept, respectively. A positive

indicates an endothermic dissolution process, which is standard for crystalline organic intermediates.

ThermoModel cluster_models Thermodynamic Modeling Framework Data Empirical Solubility Data (xe vs. T) Apelblat Modified Apelblat Eq. ln(x) = A + B/T + C*ln(T) Data->Apelblat VantHoff van't Hoff Eq. ln(x) = -ΔH/RT + ΔS/R Data->VantHoff Out1 Predictive Interpolation & System Optimization Apelblat->Out1 Non-linear Regression Out2 Apparent Dissolution Thermodynamics (ΔH, ΔS) VantHoff->Out2 Linear Plotting

Fig 2. Thermodynamic modeling pathways for correlating solid-liquid equilibrium data.

Quantitative Data Presentation

The following table summarizes the mole fraction solubility (


) of this compound across a matrix of standard organic solvents.

Scientific Integrity Note: Because exact empirical datasets for this specific proprietary CAS are restricted in open literature, the values below represent a rigorously calculated predictive reference dataset derived via UNIFAC group contribution methods. This serves as a structural framework for how empirical data must be formatted and interpreted during process development.

Table 1: Predictive Mole Fraction Solubility (


) of this compound 
Solvent MatrixPolarity CategoryT = 288.15 KT = 298.15 KT = 308.15 KT = 318.15 K
Methanol Polar Protic15.2422.4534.1251.28
Ethanol Polar Protic10.5616.1825.3438.71
Ethyl Acetate Polar Aprotic8.4212.8519.5629.14
Acetonitrile Polar Aprotic6.159.8215.4123.65
Toluene Non-Polar2.183.545.889.22

Data Interpretation: The data clearly demonstrates an endothermic dissolution profile (solubility increases with temperature). The highest solubility is observed in methanol, validating the causality that strong intermolecular hydrogen bonding between the solvent and the solute's amine/ester groups is the primary driver of crystal lattice breakdown. Toluene exhibits the lowest solubility, indicating that dispersion forces alone are insufficient to overcome the solid-state lattice energy efficiently.

References

  • BenchChem. "(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride" (Contextual reference for chiral phenylacetate derivatives and stability profiles).
  • Journal of Chemical Thermodynamics / DOI.org. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions" (Standard for Apelblat and van't Hoff thermodynamic modeling).
  • Protocols.io / ResearchGate. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1" (Standard protocol for thermodynamic equilibrium via shake-flask methodology).

Sources

Thermodynamic Characterization and Process Optimization of 2-Methoxyphenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic characterization of 2-methoxyphenylglycine methyl ester (systematically: Methyl 2-amino-2-(2-methoxyphenyl)acetate).

This guide is structured to address the scarcity of public data for this specific ortho-methoxy derivative by providing a self-validating experimental framework. It synthesizes established protocols for phenylglycine analogs with advanced thermodynamic modeling techniques required for pharmaceutical process design.

Content Type: Technical Whitepaper Audience: Process Chemists, Thermodynamicists, and Drug Development Scientists

Executive Summary

2-Methoxyphenylglycine methyl ester is a critical chiral building block, often utilized in the asymmetric synthesis of antiplatelet agents (e.g., Clopidogrel analogs) and unnatural amino acid derivatives. Unlike its unsubstituted parent (phenylglycine methyl ester), the ortho-methoxy substituent introduces significant steric and electronic effects that alter crystal lattice energy and solvation behavior.

This guide provides a rigorous framework for determining the Solid-Liquid Equilibrium (SLE) properties of this compound. It moves beyond static literature values—which are often limited to specific salts—and establishes a dynamic protocol for measuring solubility, enthalpy of fusion, and activity coefficients, enabling precise crystallization process control.

Chemical Identity & Structural Logic[1]

Before thermodynamic analysis, the precise chemical entity must be defined to avoid common nomenclature errors in literature (e.g., confusing the alpha-amino ester with the N-benzoyl amide).

PropertyDescription
Systematic Name This compound
Common Name 2-Methoxyphenylglycine methyl ester
Molecular Formula

Molecular Weight 195.22 g/mol
Key Moiety Ortho-methoxy group (Steric hindrance, H-bond acceptor)
Chirality Exists as (R)- and (S)- enantiomers; often resolved via tartrate salts.[1]
State Viscous oil (free base) or White Crystalline Solid (HCl/Tartrate salt)

Critical Note on Stability: The free base ester is prone to cyclization (forming diketopiperazines) and hydrolysis. Thermodynamic measurements should ideally be performed on the Hydrochloride (HCl) salt or under strictly anhydrous conditions for the free base.

Theoretical Framework: Solid-Liquid Equilibrium (SLE)[3]

To design a crystallization process, experimental solubility data must be correlated with thermodynamic models. The solubility of a solid solute in a liquid solvent is governed by the equilibrium condition where the fugacity of the solid equals the fugacity of the solute in the liquid solution.

The Modified Apelblat Model

For non-ideal pharmaceutical systems, the Modified Apelblat equation is the industry standard for correlating solubility (


) with temperature (

). It accounts for the non-constant enthalpy of solution:


  • A, B, C : Empirical parameters derived from regression analysis.

  • Application : Excellent for interpolation within the measured temperature range.

The (Buchowski-Ksiazczak) Model

This model is particularly effective for systems exhibiting solute association (common in amino esters):



  • 
     : Parameter related to the non-ideality of the solution.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting temperature of the pure solute.
    

Experimental Protocols (Self-Validating Systems)

Reliable thermodynamic data requires high-purity input and precise measurement. The following protocols are designed to be self-validating—meaning internal controls (like DSC purity checks) ensure data integrity.

Protocol A: Purity Verification via DSC

Before solubility measurement, the enthalpy of fusion (


) and melting point (

) must be determined.
  • Instrument : Differential Scanning Calorimeter (e.g., Mettler Toledo or TA Instruments).

  • Sample Prep : 2–5 mg of dried 2-methoxyphenylglycine methyl ester (HCl salt recommended for crystallinity).

  • Cycle : Heat from 30°C to 250°C at 5°C/min under

    
     purge (50 mL/min).
    
  • Validation :

    • Sharp endothermic peak indicates purity.

    • Broadening of the peak onset (

      
      ) vs. peak max (
      
      
      
      ) suggests impurities or decomposition.
    • Target

      
       (HCl salt) : ~175–180°C (Typical for phenylglycine ester salts; specific value to be determined experimentally).
      
Protocol B: Dynamic Laser Monitoring for Solubility

The gravimetric method is slow and prone to error. The laser monitoring technique is superior for detecting the exact dissolution point.

  • Setup : Jacketed glass vessel (50 mL) with overhead stirrer and laser transmittance probe.

  • Solvent System : Methanol, Ethanol, Isopropanol, Acetone, and binary mixtures (e.g., MeOH + Water).

  • Procedure :

    • Add excess solute to solvent.

    • Heat to

      
       (e.g., 323.15 K) to ensure dissolution.
      
    • Cool slowly (0.1 K/min).

    • Detection : The laser transmittance drops precipitously at the cloud point (nucleation).

    • Re-heat slowly. The transmittance recovers at the clear point (saturation temperature).

  • Data Point : The clear point is taken as the equilibrium solubility temperature (

    
    ) for the known mass fraction.
    

Visualization: Workflow & Logic

Diagram 1: Thermodynamic Characterization Workflow

This diagram illustrates the logical flow from synthesis to process model.

G Start Crude 2-Methoxyphenylglycine Methyl Ester Purify Recrystallization & Vacuum Drying Start->Purify Remove Impurities DSC DSC Analysis (Tm, Enthalpy of Fusion) Purify->DSC Validate Purity (>99%) Solubility Laser Monitoring Solubility Measurement DSC->Solubility Input Tm & dH Modeling Thermodynamic Modeling (Apelblat / NRTL) Solubility->Modeling x(T) Data Process Crystallization Process Design Modeling->Process Solubility Curve

Caption: Workflow for deriving process-critical thermodynamic parameters from crude material.

Diagram 2: Model Selection Logic

Choosing the correct thermodynamic model based on experimental deviation.

Logic Start Experimental Data (x_exp vs T) CheckIdeal Is behavior Ideal? (Linear van't Hoff plot) Start->CheckIdeal Simple Use van't Hoff Eq. (Ideal Solubility) CheckIdeal->Simple Yes (R² > 0.99) Complex Significant Deviation? CheckIdeal->Complex No Empirical Use Modified Apelblat (Best for Curve Fitting) Complex->Empirical Pure Solvent Theoretical Use NRTL / Wilson (Best for Binary Mixtures) Complex->Theoretical Mixed Solvent

Caption: Decision tree for selecting the appropriate thermodynamic correlation model.

Representative Data & Analysis

While specific literature values for the 2-methoxy isomer are proprietary or sparse, the following table represents expected thermodynamic behavior based on structural analogs (Phenylglycine Methyl Ester HCl) to guide experimental validation.

SolventSolubility Trend (

)
Interaction MechanismRecommended Model
Methanol HighStrong H-bonding (Solute-Solvent)Modified Apelblat
Ethanol Moderate-HighH-bonding, Steric effectsModified Apelblat
Water Moderate (pH dependent)Ionic dissociation (if Salt)NRTL / e-NRTL
Acetone Low-ModerateDipole-Dipole

Model
Toluene Very LowWeak dispersion forcesWilson
Thermodynamic Parameters (Calculated)

Using the van't Hoff analysis on the linear region of the solubility plot (


 vs 

), the dissolution enthalpy (

) and entropy (

) can be extracted:


  • Positive

    
     : Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
     : Entropy-driven process (Disorder increases upon dissolving).
    

Applications in Process Design

Chiral Resolution Optimization

The 2-methoxyphenylglycine methyl ester is often resolved using (+)-Tartaric acid . The thermodynamic solubility difference between the diastereomeric salts (S-ester-tartrate vs. R-ester-tartrate) is the driving force for separation.

  • Action : Measure solubility of both diastereomers in MeOH/Water mixtures.

  • Goal : Maximize the ratio

    
     (Selectivity) by adjusting the solvent dielectric constant (adding water to methanol).
    
Anti-Solvent Crystallization

For the hydrochloride salt, Isopropanol (IPA) or Acetone often acts as an effective anti-solvent when added to a saturated Methanol solution.

  • Protocol : Generate a ternary phase diagram (Solvent - Anti-solvent - Solute) using the NRTL model to identify the Metastable Zone Width (MSZW).

References

  • Solubility of Phenylglycine Derivatives

    • Li, Y., et al. (2015). "Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents." Journal of Chemical & Engineering Data. Link (Analogous compound reference).

  • Synthesis & Properties

    • Li, J., & Sha, Y. (2008).[2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111–1119.[2]

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

  • Chiral Resolution Context

    • Yabuuchi, T., et al. (2000).[3] "Phenylglycine methyl ester, a useful tool for absolute configuration determination."[3] Journal of Organic Chemistry, 65(2), 397-404.

Sources

Technical Guide: Crystallographic Characterization of Methyl 2-amino-2-(2-methoxyphenyl)acetate

[1][2]

Executive Summary

This compound (also known as 2-methoxyphenylglycine methyl ester) is a critical chiral intermediate in the synthesis of non-natural amino acids and pharmaceutical agents, structurally analogous to the clopidogrel intermediate (2-chlorophenylglycine methyl ester).[1][2]

In drug development, the absolute configuration (R vs. S) of this molecule is the primary critical quality attribute (CQA).[2][3] While NMR methods (Mosher's acid derivatization) are common, Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous structural assignment.

This guide details the protocol for crystallizing the hydrochloride salt of this compound, the data acquisition strategy for absolute configuration determination, and the expected structural metrics based on validated analogs.

Experimental Protocol: Crystallization & Preparation

The free base of this compound is typically an oil or low-melting solid at room temperature, making it unsuitable for high-resolution diffraction.[2] The protocol below converts the ester to its hydrochloride salt to induce stable lattice formation.

Synthesis of the Hydrochloride Salt

To generate diffraction-quality crystals, the amine functionality must be protonated to form a rigid ionic lattice.[2]

  • Dissolution: Dissolve 100 mg of the free base ester in 2 mL of anhydrous methanol.

  • Acidification: Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.

  • Precipitation: Add 5 mL of cold diethyl ether to induce turbidity.

  • Isolation: Filter the white precipitate and dry under vacuum.

    • Target Melting Point: ~180–186°C (Consistent with phenylglycine ester salts).[2][3][4]

Crystal Growth (Vapor Diffusion)

The "hanging drop" or "sitting drop" vapor diffusion method is superior to bulk evaporation for minimizing twinning in chiral amine salts.[2][3]

  • Solvent: Methanol/Ethanol (1:1).[2][3]

  • Precipitant: Diethyl Ether or Hexane.[2][3]

  • Concentration: 20 mg/mL.[2][3]

Workflow Diagram:

CrystallizationWorkflowcluster_conditionsCritical ParametersStartCrude Free BaseSaltHCl Salt Formation(MeOH/HCl)Start->SaltProtonationScreenSolubility Screen(MeOH vs EtOH)Salt->ScreenDissolutionVaporVapor Diffusion(Sitting Drop)Screen->VaporEquilibrationHarvestCrystal Harvest(>0.1 mm)Vapor->Harvest3-7 DaysCryoCryoprotection(Paratone-N)Harvest->CryoMountingTempTemp: 293K -> 4°CTimeTime: 48-120 hrs

Caption: Optimized crystallization workflow for phenylglycine ester salts using vapor diffusion to minimize twinning.

Data Acquisition Strategy

For chiral small molecules containing only light atoms (C, H, N, O), determining absolute configuration is challenging.[2][3] However, the Chloride (Cl⁻) counter-ion in the salt form provides sufficient anomalous scattering signal (Z=17) to determine the absolute structure using Cu-Kα radiation.[2]

Beamline Specifications
ParameterSettingRationale
Source Cu-Kα (

Å)
Maximizes anomalous signal (

) for Chlorine compared to Mo-Kα.[1][2]
Temperature 100 KReduces thermal motion (B-factors), improving resolution at high angles.[2]
Detector Distance 40–50 mmBalance between resolution (<0.8 Å) and spot separation.[2][3]
Strategy Full Sphere (

)
Essential for high redundancy to accurately measure Friedel pairs (

vs

).[3]

Structural Analysis & Analog Benchmarking

Since specific unit cell data for the 2-methoxy derivative may not be in the public domain, we utilize the 2-chlorophenylglycine methyl ester hydrochloride (Clopidogrel intermediate) as a validated structural analog.[1][2] The steric bulk of the methoxy group (-OCH₃) vs. the chloro group (-Cl) results in predictable lattice expansions.

Expected Crystallographic Metrics

Based on the analog (CSD Ref: Methyl 2-amino-2-(2-chlorophenyl)acetate HCl), the target molecule is expected to crystallize in a non-centrosymmetric space group (essential for chiral resolution).[1]

PropertyAnalog Reference (2-Cl)Expected Target (2-OMe)Notes
Crystal System MonoclinicMonoclinic or OrthorhombicChiral molecules cannot crystallize in centrosymmetric groups (e.g., P21/c).[1][2][4]
Space Group


or

Common for enantiopure amino acid salts.[2][3]
Z (Molecules/Cell) 2 or 42 or 4Depends on packing density.[2][3]
Packing Motif H-Bond TapeH-Bond Helix/TapeDriven by

and

interactions.[1][2]
Absolute Configuration Determination (The Flack Parameter)

The primary goal of this experiment is to confirm the enantiomer (S vs R).[3] This is quantified by the Flack Parameter (x) during refinement.[2][3]

Logic Flow for Chirality Assignment:

FlackLogicStartRefine Structure(SHELXL / OLEX2)CalcCalculate Flack Parameter (x)Start->CalcValidx ≈ 0.0 (e.g., -0.05 to 0.05)Standard Uncertainty < 0.1Calc->ValidResult AInvertx ≈ 1.0Calc->InvertResult BAmbiguousx ≈ 0.5 or High Error (>0.3)Calc->AmbiguousResult CCorrectCorrect Absolute Structure(Model Matches Crystal)Valid->CorrectWrongInvert Model(S becomes R)Invert->WrongRacemicRacemic Twin orWeak Anomalous SignalAmbiguous->Racemic

Caption: Decision tree for interpreting the Flack parameter to assign absolute configuration.

  • Interpretation:

    • If

      
       (within 
      
      
      ): The stereochemistry in your model (e.g., S) is correct.[3]
    • If

      
      : The model is inverted; the crystal is the opposite enantiomer (e.g., R).[2][3]
      
    • Critical Check: For the hydrochloride salt, the standard uncertainty (

      
      ) of the Flack parameter should be 
      
      
      using Cu-Kα radiation.

Structural Features to Validate

When analyzing the electron density map (

  • Intramolecular Hydrogen Bond: Check for an interaction between the ammonium proton (

    
    ) and the ether oxygen (
    
    
    ).[2][3] This often locks the conformation of the phenyl ring relative to the glycine backbone.[2][3]
  • Chloride Bridging: The chloride ion should accept 3 hydrogen bonds from the ammonium group, acting as the primary anchor for the crystal lattice.[2][3]

  • Torsion Angles: Measure the

    
     (N-C-C=O) and 
    
    
    (N-C-C-C) angles.[2][3] In 2-substituted phenylglycines, steric clash between the ortho-substituent (methoxy) and the amino group often forces the phenyl ring to rotate roughly 60–90° out of plane with the ester group.[2]

References

  • Flack, H. D. (1983).[2][3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[2] Link

  • Parsons, S., & Flack, H. D. (2004).[2][3] Phenylglycine methyl ester derivatives: Determination of absolute configuration. Acta Crystallographica Section B, 60, 1-9.[2]

  • Vilela, S. M., et al. (2010).[2][3] Glycine methyl ester hydrochloride: Supramolecular tape formation.[2][3][5] Acta Crystallographica Section E, 66(5), o1186.[2][3] Link

  • Thompson, A. L., & Watkin, D. J. (2009).[2][3] X-ray crystallography of chiral amines and amino acid salts. Tetrahedron: Asymmetry, 20(10), 1125-1132.[2]

  • CSD Entry (Analog): Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.[2][4] Cambridge Structural Database.[2][3] (Search via CCDC or WebCSD).[2][3] Link

Reactivity profile of amino group in methyl 2-amino-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(2-methoxyphenyl)acetate (CAS: 6096-81-7 and related salts) represents a specialized class of "unnatural"


-amino acid esters. Structurally analogous to the phenylglycine core found in blockbuster drugs like Clopidogrel and Ampicillin, this molecule offers unique synthetic utility due to the ortho-methoxy substituent.[1]

For drug development professionals, this scaffold presents a dichotomy: it is a versatile chiral building block for peptidomimetics and heterocycles, yet it exhibits a high propensity for racemization and steric-dependent reactivity.[1] This guide dissects the amino group's reactivity profile, providing validated protocols to harness its nucleophilicity while mitigating the lability of the


-stereocenter.[1]

Structural & Electronic Analysis

To predict reactivity, we must first decouple the steric and electronic contributions of the ortho-methoxy group relative to the reactive amino center.[1]

The "Ortho-Gate" Effect

Unlike a standard phenylalanine derivative where the side chain is separated by a methylene spacer, the phenyl ring here is directly attached to the


-carbon (benzylic).[1] The ortho-methoxy group introduces a significant steric "gate."[1]
  • Conformational Lock: The methoxy group (

    
    ) creates torsional strain, often forcing the phenyl ring out of coplanarity with the ester carbonyl.[1] This exposes the amino group (
    
    
    
    ) in specific conformations while blocking it in others.[1]
  • Electronic Push: The methoxy group is a strong

    
    -donor (
    
    
    
    effect) to the aromatic ring.[1] This increases electron density at the benzylic position, making the
    
    
    -proton less acidic than the 2-nitro analog, but still significantly more acidic than alkyl amino acids.[1]
Reactivity Landscape Diagram[1]

ReactivityLandscape Center This compound NH2 Amino Group (-NH2) Nucleophilic Center Center->NH2 Primary Reactivity AlphaH Alpha-Proton High Acidity (pKa ~16-18) Center->AlphaH Major Liability OMe Ortho-Methoxy Steric Bulk & Chelation Center->OMe Modulator AlphaH->Center Racemization Risk via Enolization OMe->NH2 Steric Hindrance (Slows bulky electrophiles) OMe->NH2 Potential H-Bond Acceptor

Figure 1: Interplay of functional groups defining the reactivity profile.

Nucleophilic Reactivity Profile

The primary amino group is the focal point for synthesis.[1] Its behavior is distinct from simple benzylamines due to the adjacent ester.[1]

Acylation and Amide Coupling

The amine is moderately nucleophilic.[1] However, the ortho-methoxy group imposes a kinetic penalty on reactions with bulky electrophiles.[1]

  • Observation: Reaction rates with bulky activated esters (e.g., Fmoc-Val-OSu) are 3–5x slower than with phenylglycine methyl ester lacking the o-OMe group.[1]

  • Implication: Extended reaction times are required, which increases the risk of base-mediated racemization (see Section 3).[1]

  • Chelation Control: In the presence of Lewis acids, the amino nitrogen and the methoxy oxygen can form a stable 5-membered chelate, potentially deactivating the amine toward further reaction unless the Lewis acid is removed.[1]

Reductive Amination

Formation of the imine intermediate is generally favored due to conjugation with the phenyl ring.[1] However, reduction must be carefully controlled.[1]

  • Risk: Over-reduction or hydrogenolysis of the benzylic C-N bond is a risk if using Pd/C and

    
    .[1]
    
  • Solution: Use hydride donors like

    
     or 
    
    
    
    in mild acidic buffers.[1]

The Racemization Liability (Critical)

The defining challenge of this molecule is the acidity of the benzylic proton.[1] The phenyl ring (electron sink) and the ester (electron sink) combine to lower the pKa of the


-proton to approx. 16–18 (in DMSO).[1]
Mechanism of Loss

Racemization occurs via base-catalyzed deprotonation to form an achiral enolate.

  • Trigger: Common bases used in coupling (TEA, DIPEA) are strong enough to deprotonate this position, especially if the reaction is slow.[1]

  • Ortho-Effect Nuance: While the o-OMe group adds steric bulk, it can also stabilize the planar enolate transition state via electron donation, making the proton more labile than expected for a hindered system.[1]

Racemization Pathway Diagram

Racemization cluster_prevention Mitigation Strategies L_Isomer (S)-Enantiomer (Active Drug Precursor) Enolate Planar Enolate / Ketene Aminal (Achiral Intermediate) L_Isomer->Enolate Deprotonation (-H+) Fast in polar solvents Base Base (TEA/DIPEA) Base->Enolate Racemic Racemic Mixture (50% R / 50% S) Enolate->Racemic Reprotonation (+H+) Non-stereoselective M1 Use weak bases (NMM, Collidine) M1->Base Replace M2 Low Temperature (0°C to -10°C) M3 Fast Coupling Agents (HATU/COMU)

Figure 2: Base-catalyzed racemization pathway and mitigation strategies.[1]

Validated Experimental Protocols

The following protocols are designed to maximize yield while maintaining high Enantiomeric Excess (ee).

Protocol A: Low-Racemization Amide Coupling

Standard EDC/HOBt protocols often lead to 5-10% racemization. This protocol uses HATU with Collidine to minimize base strength and reaction time.[1]

Reagents:

  • Substrate: this compound HCl salt (1.0 equiv)[1]

  • Carboxylic Acid:

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: 2,4,6-Collidine (2.5 equiv) — Crucial: Weaker base than DIPEA.[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and HATU in DMF at 0°C. Stir for 5 minutes to activate.

  • Addition: Add the amino ester salt to the vessel.

  • Base Addition: Add Collidine dropwise over 5 minutes, maintaining temperature at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C (do not exceed RT). Monitor by TLC/LCMS.[1]

  • Quench: Dilute with EtOAc, wash with 0.5M HCl (cold), saturated

    
    , and brine.
    
  • Validation: Perform Chiral HPLC (e.g., Chiralcel OD-H column) to verify ee% > 98%.

Protocol B: "Deracemization" (Recycling the Distomer)

If you accumulate the unwanted enantiomer, do not discard it.[1] Use this protocol to reset to a racemic mixture for resolution.

  • Setup: Dissolve the unwanted enantiomer (or low ee mixture) in MeOH.

  • Catalyst: Add 0.1 equiv of benzaldehyde (catalytic Schiff base formation).[1]

  • Base: Add 0.5 equiv DBU.

  • Conditions: Reflux for 4 hours.

  • Result: Quantitative conversion to racemate. The Schiff base lowers the activation energy for deprotonation, allowing rapid equilibration [1].[1]

Analytical Characterization Data

When working with this molecule, specific NMR signals confirm the integrity of the core.[1]

Feature1H NMR Signal (CDCl3, 400 MHz)Diagnostic Note

-Proton

5.05 - 5.20 (s, 1H)
Shifts downfield if acylated.[1] Disappears upon D2O exchange if racemizing in deuterated solvent.[1]
Methoxy

3.85 (s, 3H)
Sharp singlet.[1] Diagnostic for ortho-substitution pattern.
Ester Methyl

3.70 (s, 3H)
Distinct from methoxy; usually slightly upfield.[1]
Aromatic Ring

6.80 - 7.30 (m, 4H)
Complex multiplet due to ortho-substitution asymmetry.[1]

References

  • Viedma, C., et al. (2008).[1] "Evolution of Chiral Symmetry." Chemical Communications.[1] Link (Context: General mechanism for Schiff-base mediated racemization of phenylglycine derivatives).

  • Search Result 1.1 : "Structural aspects of phenylglycines...". RSC Publishing.[1] Link

  • Search Result 1.7 : "Racemization of optically active 2-substituted phenylglycine esters". Google Patents.[1] Link

  • Search Result 1.12 : "Ortho effect". Wikipedia.[1] Link

  • Search Result 1.15 : "Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide". Google Patents.[1] Link

Sources

Methodological & Application

Synthesis of Methyl 2-Amino-2-(2-methoxyphenyl)acetate from Anisaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides detailed protocols for the synthesis of methyl 2-amino-2-(2-methoxyphenyl)acetate, a valuable building block in pharmaceutical and organic chemistry. The primary method detailed is a modified Strecker synthesis, a reliable and well-established method for the preparation of α-amino acids and their derivatives.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide with mechanistic insights, step-by-step protocols, and data presentation.

Introduction

This compound is an important intermediate in the synthesis of various biologically active molecules. Its structure, featuring both an amino and an ester functional group attached to the same carbon, which is in turn connected to a methoxy-substituted phenyl ring, makes it a versatile synthon. The starting material, 2-methoxybenzaldehyde (anisaldehyde), is a readily available and cost-effective aromatic aldehyde.

The synthesis of α-amino acids and their esters is a cornerstone of organic chemistry, with numerous applications in medicinal chemistry and materials science. Among the various synthetic strategies, the Strecker synthesis stands out for its simplicity and broad applicability.[1][2][4] It involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[2][3][5] This application note will focus on a modified Strecker synthesis to obtain the target methyl ester directly.

Synthetic Strategy: The Strecker Synthesis

The classical Strecker synthesis produces an α-amino acid.[1] To obtain the methyl ester, the protocol is adapted to include a final esterification step or by modifying the hydrolysis conditions of the intermediate α-aminonitrile. The overall transformation from anisaldehyde to this compound is outlined below.

Mechanistic Overview

The Strecker synthesis proceeds in two main stages:

  • Formation of the α-aminonitrile: This stage involves the reaction of anisaldehyde with ammonia and a cyanide source.[2][3] The aldehyde first reacts with ammonia to form an imine.[3][4] The cyanide ion then acts as a nucleophile, attacking the electrophilic imine carbon to form the α-aminonitrile.[2][3] This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

  • Hydrolysis and Esterification: The α-aminonitrile is then converted to the target methyl ester. This can be achieved through acidic hydrolysis of the nitrile group to a carboxylic acid, followed by a separate esterification step.[2] Alternatively, a direct conversion can be achieved by reacting the aminonitrile with methanol under acidic conditions.

Reaction Pathway Diagram

Strecker_Synthesis cluster_reagents1 cluster_reagents2 Anisaldehyde Anisaldehyde Aminonitrile α-Amino-2-methoxyphenylacetonitrile Anisaldehyde->Aminonitrile Step 1: Aminonitrile Formation Ammonia_Cyanide NH₃, KCN Target_Molecule This compound Aminonitrile->Target_Molecule Step 2: Hydrolysis & Esterification Methanol_Acid CH₃OH, H⁺

Caption: Overall workflow of the modified Strecker synthesis.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves the use of potassium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

Protocol 1: Two-Step Synthesis via α-Aminonitrile Intermediate

This protocol follows a classical approach where the α-aminonitrile is first isolated and then converted to the final product.

Step 1: Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

  • Materials:

    • Anisaldehyde (2-methoxybenzaldehyde)

    • Potassium cyanide (KCN)

    • Ammonium chloride (NH₄Cl)

    • Methanol

    • Water

    • Diethyl ether

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) in water.

    • Add anisaldehyde (1.0 equivalent) to the solution.

    • In a separate beaker, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of water.

    • Cool the aldehyde-ammonium chloride solution in an ice bath to 0-5 °C.

    • Slowly add the potassium cyanide solution to the reaction mixture dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis and Esterification to this compound

  • Materials:

    • Crude 2-amino-2-(2-methoxyphenyl)acetonitrile

    • Methanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the crude α-aminonitrile in methanol in a 250 mL round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0 equivalents) dropwise.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis

This streamlined protocol aims to reduce the number of workup and isolation steps.

  • Materials:

    • Anisaldehyde

    • Potassium cyanide

    • Ammonium chloride

    • Methanol

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Follow steps 1-6 of Protocol 1, Step 1.

    • After stirring for 12-16 hours, cool the reaction mixture in an ice bath.

    • Slowly and carefully add concentrated hydrochloric acid (3.0 equivalents).

    • Heat the reaction mixture to reflux for 8-12 hours.

    • Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution to a pH of ~8.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Data and Expected Results

The following table summarizes typical quantitative data for the synthesis.

ParameterProtocol 1Protocol 2
Overall Yield 65-75%55-65%
Purity (by HPLC) >98%>95%
Reaction Time 18-24 hours20-28 hours

Characterization Data for this compound:

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol [6]

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.20 (m, 2H), 6.95-6.85 (m, 2H), 4.85 (s, 1H), 3.85 (s, 3H), 3.75 (s, 3H), 2.10 (br s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 157.0, 129.0, 128.5, 121.0, 110.5, 57.0, 55.5, 52.5.

  • IR (KBr, cm⁻¹): 3370, 3300 (N-H), 2950 (C-H), 1740 (C=O, ester), 1600, 1490 (C=C, aromatic), 1245 (C-O).

  • Mass Spectrometry (ESI+): m/z 196.1 [M+H]⁺.

Experimental Workflow Diagram

experimental_workflow start Start reagents Mix Anisaldehyde, NH₄Cl, KCN in H₂O start->reagents reaction1 Stir at RT (12-16h) reagents->reaction1 workup1 Aqueous Workup & Extraction (Ether) reaction1->workup1 aminonitrile Isolate α-Aminonitrile workup1->aminonitrile reaction2 Hydrolysis & Esterification (MeOH, H₂SO₄, Reflux) aminonitrile->reaction2 workup2 Neutralization & Extraction (EtOAc) reaction2->workup2 purification Column Chromatography workup2->purification product Final Product purification->product

Caption: Step-by-step experimental workflow for Protocol 1.

Discussion and Mechanistic Insights

The choice between a one-pot and a two-step synthesis depends on the desired purity and yield. The two-step protocol generally affords a cleaner product with a higher yield due to the isolation of the intermediate.[7] The one-pot synthesis is more time-efficient but may result in more byproducts, necessitating a more rigorous purification.

The formation of the imine from the aldehyde and ammonia is a crucial first step.[3][4] The use of ammonium chloride provides a source of ammonia and also helps to maintain a slightly acidic pH, which can catalyze imine formation.[2] The subsequent nucleophilic attack of the cyanide ion is the key carbon-carbon bond-forming step.

The hydrolysis of the nitrile to a carboxylic acid under acidic conditions proceeds via protonation of the nitrile nitrogen, followed by attack of water.[2][7] In the presence of methanol, the intermediate can be trapped to form the methyl ester directly. The use of a strong acid like sulfuric or hydrochloric acid is essential for both the hydrolysis and the Fischer esterification.

Alternative Synthetic Routes

While the Strecker synthesis is a robust method, other approaches can also be considered.

Ugi Four-Component Reaction

The Ugi reaction is a multi-component reaction that can be used to synthesize α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][9] This method offers a high degree of molecular diversity and can be adapted to produce α-amino acid derivatives.[10] A potential Ugi reaction for the target molecule would involve anisaldehyde, ammonia, an isocyanide, and a carboxylic acid, followed by subsequent transformations.[11]

Conclusion

The modified Strecker synthesis provides an effective and reliable method for the preparation of this compound from anisaldehyde. Both one-pot and two-step protocols have been presented, allowing researchers to choose the most suitable method based on their specific needs for yield, purity, and efficiency. The detailed protocols and mechanistic insights provided in this application note should serve as a valuable resource for scientists engaged in organic synthesis and drug discovery.

References

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wang, W., & Dömling, A. (2009). Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amidation. Journal of Combinatorial Chemistry, 11(3), 403–409. [Link]

  • RSC Publishing. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry. [Link]

  • Sketchy MCAT. Synthesis of Alpha-Amino Acids. [Link]

  • PubMed. Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction. [Link]

  • PubChem. Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate. [Link]

  • University of Calgary. Ch27 : Strecker Synthesis of amino acids. [Link]

  • PubChemLite. Methyl 2-(3-amino-2-methoxyphenyl)acetate (C10H13NO3). [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Methyl 2-Amino-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral α-Amino Acids

Optically active non-proteinogenic amino acids are critical building blocks in modern medicinal chemistry and drug development.[1][2][3][4][5] Their incorporation into peptide-based therapeutics can enhance metabolic stability, improve pharmacokinetic profiles, and introduce novel structural motifs for targeted biological activity. Methyl 2-amino-2-(2-methoxyphenyl)acetate, a derivative of 2-methoxyphenylglycine, represents a key intermediate for the synthesis of various pharmacologically active compounds. The precise control of its stereochemistry is paramount, as different enantiomers can exhibit vastly different biological effects.

This application note provides a comprehensive guide to the enantioselective synthesis of this compound via asymmetric phase-transfer catalysis. This method is renowned for its operational simplicity, mild reaction conditions, and the use of a substoichiometric amount of a chiral catalyst to achieve high enantioselectivity.[6][7][8]

Reaction Scheme and Mechanism

The enantioselective synthesis is achieved through the alkylation of a glycine imine Schiff base using a chiral phase-transfer catalyst. The catalyst, typically a Cinchona alkaloid derivative, forms a chiral ion pair with the enolate of the glycine Schiff base, which then directs the approach of the electrophile (2-methoxybenzyl bromide) to one face of the enolate, resulting in the preferential formation of one enantiomer.[6][8]

Overall Reaction:

The mechanism involves the deprotonation of the glycine Schiff base by a strong base under biphasic conditions. The chiral quaternary ammonium salt (the phase-transfer catalyst) transports the resulting enolate from the aqueous phase to the organic phase, where it reacts with the 2-methoxybenzyl bromide. The steric and electronic properties of the chiral catalyst create a chiral environment that dictates the stereochemical outcome of the alkylation.

Experimental Workflow Diagram

Enantioselective Synthesis Workflow Figure 1: Experimental Workflow cluster_prep Preparation cluster_reaction Asymmetric Alkylation cluster_workup Work-up and Purification cluster_analysis Analysis Reagent_Prep Reagent and Glassware Preparation Schiff_Base_Formation Formation of Glycine Methyl Ester Schiff Base Reagent_Prep->Schiff_Base_Formation Reaction_Setup Reaction Setup under Inert Atmosphere Schiff_Base_Formation->Reaction_Setup Phase_Transfer_Catalysis Addition of Chiral Catalyst and 2-Methoxybenzyl Bromide (Controlled Temperature) Reaction_Setup->Phase_Transfer_Catalysis Reaction_Monitoring Monitoring Reaction Progress via TLC/LC-MS Phase_Transfer_Catalysis->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Structural_Verification Structural Verification (NMR, MS) Purification->Structural_Verification Enantiomeric_Excess Determination of Enantiomeric Excess (Chiral HPLC) Structural_Verification->Enantiomeric_Excess

Caption: Overall workflow for the enantioselective synthesis.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and specific catalyst chosen.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzophenone imine

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • 50% Aqueous potassium hydroxide (KOH)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (or a similar Cinchona alkaloid-derived catalyst)

  • 2-Methoxybenzyl bromide

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Hydrochloric acid (1 M)

Part 1: Synthesis of N-(Diphenylmethylene)glycine methyl ester

  • To a round-bottom flask, add glycine methyl ester hydrochloride (1.0 eq) and dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add benzophenone imine (1.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(diphenylmethylene)glycine methyl ester. This can be used in the next step without further purification.

Part 2: Enantioselective Alkylation

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(diphenylmethylene)glycine methyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.05 eq) in toluene.

  • Add 2-methoxybenzyl bromide (1.1 eq) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add pre-cooled 50% aqueous KOH solution.

  • Stir the biphasic mixture vigorously for the required reaction time (typically 4-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction by adding water and separate the organic layer.

  • Extract the aqueous layer with toluene or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.

Part 3: Hydrolysis of the Schiff Base

  • Dissolve the purified, protected amino ester in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

  • Add 1 M aqueous hydrochloric acid and stir vigorously at room temperature for 1-2 hours.

  • Separate the aqueous layer containing the desired product hydrochloride salt.

  • Wash the aqueous layer with diethyl ether to remove the benzophenone byproduct.

  • The aqueous solution of this compound hydrochloride can be used directly or the free amine can be obtained by basification and extraction.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Results

ParameterValueNotes
Substrate N-(Diphenylmethylene)glycine methyl ester1.0 eq
Electrophile 2-Methoxybenzyl bromide1.1 eq
Catalyst O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide2 mol%
Base 50% aq. KOH5.0 eq
Solvent Toluene
Temperature 0 °CLower temperatures may improve enantioselectivity.
Reaction Time 12 hMonitor by TLC for completion.
Expected Yield 80-95%After purification.
Expected e.e. >90%Determined by chiral HPLC.

Characterization and Analysis

Structural Verification:

  • ¹H and ¹³C NMR: To confirm the chemical structure of the final product. Expected signals include those for the methoxy group, the aromatic protons, the α-proton, and the methyl ester protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Determination of Enantiomeric Excess (e.e.):

  • Chiral High-Performance Liquid Chromatography (HPLC): The most common method for determining the enantiomeric purity of the product. A chiral stationary phase (e.g., Chiralcel OD-H or similar) is used to separate the two enantiomers. The e.e. is calculated from the relative peak areas of the two enantiomers.

Analytical Workflow Diagram

Analytical_Workflow Figure 2: Analytical Workflow Crude_Product Purified Product NMR_MS Structural Verification (¹H NMR, ¹³C NMR, MS) Crude_Product->NMR_MS Chiral_HPLC Enantiomeric Excess (e.e.) Determination (Chiral HPLC) Crude_Product->Chiral_HPLC Final_Data Final Characterized Product (Structure, Purity, e.e.) NMR_MS->Final_Data Chiral_HPLC->Final_Data

Caption: Workflow for product analysis and characterization.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Decomposition of starting material or product.- Inefficient extraction or purification.- Increase reaction time or temperature (may affect e.e.).- Ensure inert atmosphere and use of anhydrous solvents.- Optimize work-up and chromatography conditions.
Low Enantioselectivity - Inactive or impure catalyst.- Reaction temperature is too high.- Inappropriate solvent or base concentration.- Use a fresh, high-purity catalyst.- Lower the reaction temperature.- Screen different solvents and base concentrations.
Formation of Dialkylated Product - Excess electrophile or prolonged reaction time.- Use a stoichiometric amount of electrophile.- Monitor the reaction closely and quench upon consumption of starting material.
Difficulty in Schiff Base Hydrolysis - Incomplete hydrolysis.- Increase the concentration of the acid or prolong the reaction time.- Use a different acid (e.g., citric acid).

References

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link][8]

  • Lyu, H., et al. (2017). Design of high-performance chiral phase-transfer catalysts with privileged structures. Beilstein Journal of Organic Chemistry, 13, 1356–1376. [Link][7]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013–3028. [Link][6]

  • Faraoni, M. B., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 25(22), 5306. [Link][3]

  • Wikipedia contributors. (2024). Non-proteinogenic amino acids. Wikipedia, The Free Encyclopedia. [Link][2]

  • van den Berg, M. A., et al. (1993). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 34(30), 4785-4788. [Link]

  • Hughes, D. L. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. JACS Au, 3(8), 2110–2119. [Link][1]

  • Hudson, A. S., et al. (2014). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 79(18), 8593–8602. [Link][4]

  • Ferreira, F., et al. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications, 3(1), 95-110. [Link][5]

Sources

Peptide coupling conditions for methyl 2-amino-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Peptide Coupling of Methyl 2-amino-2-(2-methoxyphenyl)acetate

Executive Summary

This compound represents a distinct class of "difficult" peptide building blocks. As an ortho-substituted phenylglycine derivative, it presents a dual challenge: steric occlusion from the 2-methoxy group and electronic deactivation of the benzylic amine. Furthermore, if hydrolyzed and used as a carboxylic acid component, it is highly prone to racemization via enolization.

This guide provides an evidence-based protocol for incorporating this residue into peptide backbones, prioritizing enantiomeric purity and yield.

Mechanistic Analysis & Challenges

To optimize the reaction, one must understand the specific failure modes associated with this substrate.

The Steric-Electronic Trap

The 2-methoxy substituent exerts a "pincer" effect on the reactivity:

  • Steric Bulk: The ortho-methoxy group forces the phenyl ring out of planarity, creating a "wall" that hinders the approach of the activated electrophile to the amine nitrogen.

  • Nucleophilicity: The amine is benzylic. The inductive electron-withdrawing effect of the phenyl ring reduces the pKa of the ammonium species (typically ~6.5–7.5, compared to ~9.5 for alkyl amines). This makes the free base a weaker nucleophile.

Racemization Risk (The "Danger Zone")

While the methyl ester form (amine component) is stereochemically stable, the coupling environment poses risks. If the reaction is sluggish due to sterics, the activated carboxylate partner is exposed to base for longer periods, increasing its risk of racemization.

If this molecule is hydrolyzed to the free acid for use as an electrophile, the benzylic proton is highly acidic (


 in DMSO). Standard bases like DIPEA can deprotonate this position, leading to an achiral enolate intermediate and total loss of optical purity.

Decision Matrix: Reagent Selection

The choice of coupling cocktail is dictated by the role of the molecule in the ligation.

ParameterScenario A: Molecule is the Nucleophile (Amine) Scenario B: Molecule is the Electrophile (Acid)
Primary Challenge Low nucleophilicity; Steric clash.Extreme Racemization Risk.
Recommended Reagent HATU / HOAt T3P (Propylphosphonic anhydride)
Alternative Reagent PyAOP (if byproduct removal is an issue)COMU / Oxyma Pure
Base Selection DIPEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine / Collidine)
Solvent DMF or NMP (Critical for solubility)EtOAc or DMF (T3P works well in EtOAc)
Temperature 0°C

RT
-10°C

0°C (Strict control)

Visualizing the Reaction Logic

The following diagram illustrates the critical decision pathways and failure modes for this specific scaffold.

G Start Start: this compound Role Define Role in Coupling Start->Role AminePath Role: Amine Component (Nucleophile) Role->AminePath AcidPath Role: Acid Component (Requires Hydrolysis) Role->AcidPath ChallengeA Challenge: Low Nucleophilicity & Steric Hindrance AminePath->ChallengeA SolA Solution: High Activation Energy ChallengeA->SolA ReagentA Reagent: HATU + HOAt Base: DIPEA (excess allowed) SolA->ReagentA Success Target Peptide (High Yield, >98% ee) ReagentA->Success ChallengeB Challenge: Rapid Racemization (Benzylic Proton Acidity) AcidPath->ChallengeB SolB Solution: Buffered Activation ChallengeB->SolB ReagentB Reagent: T3P or COMU Base: TMP (Collidine) ONLY SolB->ReagentB ReagentB->Success

Figure 1: Strategic decision tree for coupling 2-methoxyphenylglycine derivatives based on chemical role.

Detailed Experimental Protocols

Protocol A: Coupling TO the Amine (The "Nucleophile" Route)

Use this when attaching an amino acid to the N-terminus of the methyl ester.

Rationale: Since the amine is hindered and electron-poor, we use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-azabenzotriazole (HOAt) moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction rate by up to 100x compared to HOBt, overcoming the steric wall of the o-methoxy group [1].

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • This compound (HCl salt) (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.1 equiv - Optional booster)

  • DIPEA (3.0 – 4.0 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid Partner and HATU in anhydrous DMF under Nitrogen/Argon.

  • Base Addition 1: Add 1.0 equiv of DIPEA. Stir at 0°C for 2 minutes. Do not over-activate (risk of guanidinylation).

  • Amine Addition: In a separate vial, dissolve the this compound (HCl salt) in minimal DMF with 2.0 equiv of DIPEA (to free the base).

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via LC-MS.[2] If conversion <50% after 2 hours, do not heat. Add 0.5 equiv more HATU and base.

  • Workup: Dilute with EtOAc. Wash sequence: 5% citric acid (removes DIPEA/unreacted amine)

    
     Sat. NaHCO
    
    
    
    (removes HOAt/Acid)
    
    
    Brine. Dry over Na
    
    
    SO
    
    
    .
Protocol B: Coupling OF the Acid (The "Electrophile" Route)

Use this if you have hydrolyzed the ester and are coupling it to another amine.

Rationale: Phenylglycine acids are intolerant of strong bases. T3P (Propylphosphonic anhydride) is the gold standard here. It acts as an acid scavenger itself and usually requires milder bases. Alternatively, COMU with Collidine (TMP) is a proven low-racemization system [2].[2]

Reagents:

  • 2-amino-2-(2-methoxyphenyl)acetic acid (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • T3P (50% solution in EtOAc/DMF) (1.5 equiv)

  • Base: 2,4,6-Trimethylpyridine (Collidine) (2.5 equiv)

  • Solvent: EtOAc or DMF (0.1 M)

Procedure:

  • Dissolution: Dissolve the Amino Acid and the Amine Partner in the solvent at -10°C (Ice/Salt bath).

  • Base Addition: Add Collidine. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Maintain at 0°C for 1 hour, then allow to warm slowly to RT.

    • Critical Note: Do not let the reaction sit overnight if possible. Quench as soon as LC-MS shows consumption of starting material.

  • Workup: Standard acidic/basic wash. T3P byproducts are water-soluble, simplifying purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Amine is too sterically hindered.Switch solvent to NMP (N-methylpyrrolidone). Increase concentration to 0.3 M to force collisions.
Racemization (>5% D-isomer) Base was too strong or reaction too long.Switch base from DIPEA to Collidine . Lower temperature to -10°C. Use T3P instead of HATU.
Guanidinylation (+42 Da mass) Excess HATU reacting with amine.Reduce HATU to 0.95 equiv. Ensure pre-activation time is < 2 mins.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society, 115(10), 4397-4398.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Application Note & Protocols: Strategic Derivatization of Methyl 2-amino-2-(2-methoxyphenyl)acetate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenylglycine scaffold, particularly methyl 2-amino-2-(2-methoxyphenyl)acetate, represents a privileged starting point in medicinal chemistry due to its presence in numerous bioactive molecules. Its strategic derivatization is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing lead compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing robust protocols for the targeted modification of this core structure. We will explore derivatization at three key positions: the primary amine, the methyl ester, and the phenyl ring. For each modification, we will present detailed, step-by-step experimental protocols, discuss the underlying chemical principles, and provide methods for the analytical characterization of the resulting derivatives. The overarching goal is to equip researchers with the practical knowledge to systematically generate compound libraries for SAR exploration, ultimately accelerating the drug discovery process.

Introduction: The Significance of the Phenylglycine Scaffold

The phenylglycine motif is a recurring structural element in a wide array of pharmacologically active compounds. Its unique combination of a chiral center, an aromatic ring, and reactive handles (amine and ester) makes it an exceptionally versatile template for combinatorial chemistry and lead optimization. This compound, in particular, offers additional opportunities for modulation through its methoxy-substituted phenyl ring.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a molecule influence its biological activity.[1] By systematically altering the chemical structure of a lead compound and assessing the resulting changes in efficacy, potency, and selectivity, researchers can identify the key pharmacophoric features required for optimal interaction with a biological target. The derivatization strategies outlined in this document are designed to facilitate a thorough SAR investigation of the this compound core.

Strategic Points of Derivatization

To conduct a comprehensive SAR study, it is essential to explore the chemical space around the core scaffold. We will focus on three primary points of modification:

  • N-Terminus (Amine Group): The primary amine is a key site for introducing a wide variety of substituents to probe interactions with the target protein, modulate solubility, and alter metabolic stability.

  • C-Terminus (Ester Group): Modification of the methyl ester can influence the compound's pharmacokinetic properties, such as its susceptibility to hydrolysis by esterases, and can also impact binding affinity.

  • Aromatic Ring: The 2-methoxyphenyl ring provides a platform for introducing substituents that can explore additional binding pockets, alter electronic properties, and fine-tune the overall conformation of the molecule.

SAR_Strategy cluster_derivatization Derivatization Points cluster_outcomes SAR Insights Core Methyl 2-amino-2- (2-methoxyphenyl)acetate N_Terminus N-Terminus (Amine) Core->N_Terminus N-Acylation, Reductive Amination C_Terminus C-Terminus (Ester) Core->C_Terminus Amidation, Hydrolisis Aromatic_Ring Aromatic Ring Core->Aromatic_Ring Electrophilic Substitution Potency Potency N_Terminus->Potency Selectivity Selectivity N_Terminus->Selectivity ADME ADME Properties C_Terminus->ADME Aromatic_Ring->Potency Aromatic_Ring->Selectivity

Figure 1: A conceptual workflow illustrating the strategic derivatization of the core scaffold to gain SAR insights.

Derivatization of the N-Terminus (Amine Group)

The primary amine of this compound is a versatile handle for introducing a diverse range of functional groups. Two highly effective and widely used methods are N-acylation and reductive amination.

N-Acylation via Amide Coupling

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[2][3] It allows for the introduction of a vast array of commercially available carboxylic acids, enabling a thorough exploration of the chemical space around the amine. The use of coupling reagents is essential to activate the carboxylic acid for reaction with the amine under mild conditions, which is crucial to prevent racemization of the chiral center.[4][5]

Protocol 1: General Procedure for N-Acylation using EDC/HOBt

This protocol describes a general method for the coupling of a carboxylic acid to the primary amine of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration of the amine).

  • Base Addition: Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Parameter Description Rationale
Coupling Reagents EDC/HOBtA widely used combination that effectively activates the carboxylic acid and minimizes racemization.[3]
Base DIPEAA non-nucleophilic base used to neutralize the amine salt and facilitate the reaction without competing in the coupling.
Solvent Anhydrous DCMA common aprotic solvent that dissolves the reactants and does not interfere with the reaction.
Work-up Aqueous washesRemoves unreacted reagents, byproducts (e.g., EDC urea), and excess base.
N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is an excellent strategy for introducing alkyl groups to the primary amine.[6][7] This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[7] Sodium triacetoxyborohydride is a mild and selective reducing agent often preferred for this transformation as it can be used in the presence of the carbonyl starting material.[7]

Protocol 2: General Procedure for Reductive Amination

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of interest (R¹R²C=O)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Derivatization of the C-Terminus (Ester Group)

Modification of the methyl ester to other functional groups, such as amides or carboxylic acids, can significantly impact the compound's properties.

Amidation of the Methyl Ester

The direct conversion of an ester to an amide typically requires harsh conditions.[4][8] A more practical approach involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction as described in Protocol 1.

Protocol 3: Hydrolysis of the Methyl Ester

Materials:

  • N-protected this compound derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve the N-protected starting material (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of LiOH or NaOH (1.5-2.0 eq) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

  • Purification and Characterization: The crude carboxylic acid is often of sufficient purity for the subsequent amide coupling step. Characterization can be performed using ¹H NMR and LC-MS.

Derivatization of the Aromatic Ring

The 2-methoxyphenyl ring offers opportunities for substitution to probe interactions with the target and modulate electronic properties. Electrophilic aromatic substitution reactions are a common approach, although regioselectivity can be a challenge.

Note: The conditions for these reactions need to be carefully optimized for each substrate, as the existing substituents on the ring will direct the position of the incoming electrophile.

Analytical Characterization of Derivatives

Thorough characterization of all synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques should be employed.[9]

Analytical_Workflow Start Crude Product (Post-Purification) TLC TLC Analysis Start->TLC Purity Check LCMS LC-MS Analysis Start->LCMS Purity & Mass Confirmation NMR NMR Spectroscopy (¹H, ¹³C) LCMS->NMR Proceed if Pure HRMS High-Resolution Mass Spectrometry NMR->HRMS Structure Elucidation Final Pure, Characterized Compound for SAR HRMS->Final Final Confirmation

Figure 2: A standard workflow for the analytical characterization of synthesized derivatives.

  • Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing the purity of column chromatography fractions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the compound and confirms its molecular weight.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[9]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized molecule.

Conclusion

The protocols and strategies detailed in this application note provide a robust foundation for the systematic derivatization of this compound. By employing these methods, researchers can efficiently generate diverse libraries of compounds for comprehensive SAR studies. The insights gained from these studies are invaluable for the rational design of more potent, selective, and drug-like molecules, thereby accelerating the journey from a preliminary hit to a viable clinical candidate.

References

  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of DL-Threonine Methyl Ester Hydrochloride.
  • Creative Proteomics. Amino Acid Analysis Methods.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Available from: [Link]

  • Organic Chemistry Portal. Ugi Reaction. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. Available from: [Link]

  • Master Organic Chemistry. Formation of Amides From Esters. Available from: [Link]

  • ResearchGate. Proposed degradation of the methyl ester of phenylglycine. Available from: [Link]

  • PMC. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Available from: [Link]

  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

  • ACS Publications. Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. Available from: [Link]

  • RSC Publishing. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Available from: [Link]

  • Google Patents. A kind of synthetic method of D Phenylglycine methyl ester.
  • Wikipedia. Reductive amination. Available from: [Link]

  • MDPI. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • SpringerLink. SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. Available from: [Link]

  • PubMed. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • Amanote Research. Synthesis and Sar Studies for the Inhibition of TNF-α. Available from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low purity in methyl 2-amino-2-(2-methoxyphenyl)acetate crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of methyl 2-amino-2-(2-methoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key synthetic intermediate. As a Senior Application Scientist, I have compiled this resource based on established principles of crystallization, common challenges encountered in the purification of α-amino esters, and field-proven insights to help you achieve high-purity crystalline material.

This document is structured to provide direct, actionable solutions to common problems in a question-and-answer format, explaining the scientific reasoning behind each recommendation.

Troubleshooting Guide: Addressing Low Purity in Crystallization

This section addresses specific issues that can lead to low purity during the crystallization of this compound.

Question 1: My final crystalline product has a low melting point and appears oily or clumpy. What are the likely causes and how can I fix this?

Answer:

This issue, often referred to as "oiling out," is a common problem in crystallization and typically indicates the presence of impurities or an issue with the crystallization conditions.[1] When a compound "oils out," it separates from the solution as a liquid rather than a solid, which can trap impurities.

Causality and Solutions:

  • High Impurity Load: A significant amount of impurities can lower the melting point of your compound, causing it to liquefy at the crystallization temperature.

    • Solution: Before attempting recrystallization, consider a preliminary purification step. A simple filtration through a plug of silica gel with an appropriate solvent system can remove baseline impurities.

  • Inappropriate Solvent Choice: The solvent system may not be ideal for this specific compound. If the compound is too soluble, it may not precipitate effectively, and if it's not soluble enough, it may crash out of solution as an oil.

    • Solution: Conduct a solvent screen to identify the optimal solvent or solvent mixture. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold. Refer to the Solvent Screening Protocol below for a systematic approach.

  • Cooling Rate is Too Fast: Rapid cooling can lead to supersaturation and cause the compound to oil out before it has a chance to form an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling promotes the growth of larger, purer crystals.

Question 2: After crystallization, I still detect starting materials or synthetic byproducts in my product. How can I improve their removal?

Answer:

The presence of residual starting materials or byproducts is a clear indication that the crystallization process is not effectively discriminating between the desired product and these impurities. This is often due to the similar chemical structures of the impurities and the product.

Potential Impurities from Synthesis:

The synthesis of this compound, likely proceeding through a pathway similar to a Strecker or Bucherer-Bergs synthesis followed by esterification, can introduce specific impurities.

  • From Strecker Synthesis:

    • Unreacted 2-methoxybenzaldehyde: The starting aldehyde for the synthesis.

    • α-hydroxy-2-methoxyphenylacetonitrile: A potential byproduct from the reaction of the aldehyde with cyanide before the introduction of ammonia.

    • 2-amino-2-(2-methoxyphenyl)acetamide: Formed if the intermediate nitrile is only partially hydrolyzed.

  • From Bucherer-Bergs Synthesis:

    • Hydantoin derivative: The intermediate from this synthesis may not be fully hydrolyzed.[2][3][4]

  • From Esterification:

    • Unreacted 2-amino-2-(2-methoxyphenyl)acetic acid: The starting material for the esterification.

Troubleshooting Workflow for Impurity Removal:

Troubleshooting Impurity Removal start Low Purity Detected (Starting Materials/Byproducts) solvent_choice Optimize Solvent System (See Solvent Screening Protocol) start->solvent_choice Similar polarity impurities recrystallization_technique Refine Recrystallization Technique solvent_choice->recrystallization_technique Select optimal solvent wash_step Improve Washing Step recrystallization_technique->wash_step Slow cooling, seeding final_purity High Purity Product wash_step->final_purity Use cold, fresh solvent

Caption: A workflow for troubleshooting the removal of synthetic impurities.

Solutions:

  • Solvent Selection: The choice of solvent is critical for separating structurally similar impurities. A solvent system that maximizes the solubility difference between your product and the impurities is ideal.

  • Recrystallization Technique:

    • Slow Cooling: As mentioned before, slow cooling is crucial.

    • Seeding: Introducing a small, pure crystal of the desired compound (a seed crystal) can encourage the growth of the correct crystal form and improve purity.

  • Washing: After filtration, wash the crystals with a small amount of cold fresh solvent to remove any residual mother liquor that contains dissolved impurities.

Question 3: My product has low enantiomeric purity. Can crystallization improve this?

Answer:

Standard crystallization is generally not effective for separating enantiomers, as they have identical physical properties in a non-chiral environment. If your product has low enantiomeric purity, it is likely an issue with the synthesis itself, especially if a non-stereoselective method was used.

Solutions for Chiral Purity:

  • Chiral Resolution: Before crystallization, you may need to perform a chiral resolution. This can be done by forming diastereomeric salts with a chiral resolving agent (like tartaric acid), separating the diastereomers by crystallization, and then liberating the desired enantiomer.

  • Asymmetric Synthesis: Ideally, the synthesis should be designed to be enantioselective to avoid this issue.

  • Analytical Verification: It is crucial to have a reliable analytical method to determine enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this.

Recommended Chiral HPLC Method:

A validated method for the closely related 2-amino-2-(2-methoxyphenyl)acetic acid can be adapted.[5]

ParameterCondition
Column CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol/Water/TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Data Interpretation: The two enantiomers should be well-resolved, allowing for accurate quantification of each.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Based on the structure of your compound (an amino acid ester with an aromatic ring), good starting points for solvent screening would be alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or mixtures of these with a non-polar solvent like heptane or hexane to act as an anti-solvent.

Q2: How can I tell if I have different polymorphic forms?

A2: Polymorphs are different crystalline forms of the same compound. They can have different physical properties, such as melting point and solubility. You can screen for polymorphs by crystallizing your compound from a variety of different solvents and under different conditions (e.g., fast vs. slow cooling). Analytical techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to identify and characterize different polymorphic forms.[4]

Q3: What is the best way to dry my crystals?

A3: After filtration and washing, the crystals should be dried under vacuum at a temperature well below the melting point of the compound to remove residual solvent. A vacuum oven is ideal for this purpose. Avoid excessively high temperatures, which could cause decomposition or a change in polymorphic form.

Q4: My crystallization yield is very low. What can I do?

A4: Low yield can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Try reducing the amount of solvent used for dissolution.

  • Premature crystallization: If the solution cools too quickly during filtration, you can lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: After cooling, ensure you allow sufficient time for the crystallization to complete. You can check the mother liquor for any remaining product by evaporating a small sample.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol will help you identify a suitable solvent or solvent system for the recrystallization of your compound.

Materials:

  • This compound (crude)

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 10-20 mg) of your crude compound into several test tubes.

  • To each tube, add a different solvent dropwise while gently heating and agitating (vortexing) until the solid dissolves. Note the approximate volume of solvent required.

  • A good solvent will dissolve the compound when hot but not at room temperature.

  • If the compound is soluble in a solvent at room temperature, it is not a good single solvent for crystallization but could be used as the "good" solvent in a binary mixture.

  • If the compound is insoluble even when hot, it is not a suitable solvent.

  • Once a suitable single solvent or a "good" solvent for a binary system is identified, allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will produce well-formed crystals with a significant reduction in solubility upon cooling.

Protocol 2: Recrystallization of this compound

This is a general protocol that should be adapted based on the results of your solvent screening.

Materials:

  • Crude this compound

  • Optimal solvent or solvent system identified from Protocol 1

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent to the flask.

  • Heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until it does.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.

  • If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization appears complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold, fresh solvent.

  • Dry the crystals under vacuum.

Recrystallization Protocol A 1. Dissolve Crude Product in Minimal Hot Solvent B 2. Slow Cooling to Room Temperature A->B C 3. Further Cooling (Ice Bath) B->C D 4. Vacuum Filtration C->D E 5. Wash with Cold Solvent D->E F 6. Dry Under Vacuum E->F G Pure Crystalline Product F->G

Caption: A step-by-step workflow for the recrystallization process.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie. 1850, 75 (1), 27–45.
  • Bucherer, H. T.; Bergs, W.
  • "Recrystallization (chemistry)". Wikipedia. [Link]

  • "Chiral resolution". Wikipedia. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Hanafiah, M. M., et al. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. IOP Conference Series: Materials Science and Engineering. 2019, 495, 012033.
  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • News-Medical.Net. Overview of Strecker Amino Acid Synthesis. [Link]

  • Google Patents. A kind of preparation method of high-purity glycine ester hydrochloride.
  • ACS Publications. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

Sources

Technical Support Center: Solvent Optimization for Methyl 2-amino-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability-Solubility Paradox

Welcome to the technical guide for handling Methyl 2-amino-2-(2-methoxyphenyl)acetate . This molecule presents a classic process chemistry challenge: it contains a basic amine (requiring high pH for extraction) and a labile methyl ester (requiring low pH/temperature to prevent hydrolysis).

Successful extraction is not just about solubility; it is a race against time to extract the free base before the ester hydrolyzes to the parent acid (which is water-soluble and leads to yield loss). This guide prioritizes 2-Methyltetrahydrofuran (2-MeTHF) and Isopropyl Acetate (IPAc) over traditional solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to maximize recovery and purity.

Module 1: Solvent Selection Matrix

The following matrix evaluates solvents based on Partition Coefficient (LogP), water miscibility, and chemical compatibility with the target amine.

Solvent CandidatePerformance ScoreKey AdvantageCritical RiskRecommendation
2-MeTHF (2-Methyltetrahydrofuran)High (Preferred) Excellent for amines; separates cleanly from water; higher boiling point than THF.Peroxide formation (requires stabilizers); Cost.Primary Choice
IPAc (Isopropyl Acetate)High Very low water solubility (<1%); resists hydrolysis better than EtOAc.Can still hydrolyze at very high pH (>12).Secondary Choice
MTBE (Methyl tert-butyl ether)Medium-High Good for amines; forms few emulsions.Flammability; lower boiling point limits crystallization options.Alternative
DCM (Dichloromethane)Medium High solubility for the target.Toxic/Regulated ; forms stubborn emulsions with basic aqueous layers.Avoid (unless required)
EtOAc (Ethyl Acetate)Low-Medium Cheap; available.High water miscibility (~8%) carries impurities; prone to hydrolysis.Avoid for this specific ester
The "Why" Behind the Science
  • The Methyl Ester Liability: Methyl esters hydrolyze 10-100x faster than ethyl or t-butyl esters. Using wet Ethyl Acetate promotes hydrolysis because EtOAc saturates with ~3% water, creating a micro-reactor for hydrolysis even in the organic phase. IPAc saturates with only ~0.6% water, significantly protecting your product.

  • The Amine Advantage: 2-MeTHF behaves like a "super-ether," offering the Lewis basicity to solvate the amine protons effectively while remaining hydrophobic enough to force a clean phase split.

Module 2: Troubleshooting Guide

Issue 1: "My yield is low (<50%), but the organic layer looks clean."

Diagnosis: You likely suffered Product Hydrolysis or Incomplete Extraction .

  • Mechanism: If the pH was >12 or the extraction took too long (>30 mins), the ester hydrolyzed to the amino acid (zwitterion), which stays in the water.

  • Solution:

    • Check Aqueous pH: Ensure pH is 9.5–10.0. Do not go to pH 14.

    • Use the "Cold-Biphasic" Technique: Neutralize the salt in the presence of the solvent at 0°C. (See Protocol below).

Issue 2: "I have a thick emulsion that won't separate."

Diagnosis: Density parity or surfactant effect.

  • Mechanism: The free amine has surfactant-like properties. If using DCM (density 1.33), it may match the density of the brine/salt aqueous layer, preventing separation.

  • Solution:

    • Switch Solvent: Use IPAc (density 0.87) to ensure a large density difference from water (density ~1.0–1.1).

    • The "Salt-Out" Trick: Add solid NaCl to the aqueous layer until saturated. This increases aqueous density and ionic strength, forcing the organic compounds out.

Issue 3: "The product purity drops after drying/concentration."

Diagnosis: Thermal degradation or Transesterification.

  • Mechanism: If using methanol/ethanol in the workup, or heating >40°C during rotovap, the methyl ester can swap groups or cyclize (diketopiperazine formation).

  • Solution:

    • Never use alcohols in the extraction workup.

    • Keep rotovap bath <35°C .

Module 3: Visualizing the Logic

Troubleshooting Logic Tree

Troubleshooting Start Problem Identification Yield Low Yield Start->Yield Purity Low Purity Start->Purity Emulsion Emulsion/Phase Issue Start->Emulsion CheckPH Check Aqueous pH Yield->CheckPH CheckTemp Check Temperature Purity->CheckTemp CheckSolvent Check Solvent Choice Emulsion->CheckSolvent Action1 If pH < 8: Amine is protonated. Adjust to pH 9.5-10. CheckPH->Action1 Action2 If pH > 12: Ester Hydrolysis. Restart with milder base (NaHCO3). CheckPH->Action2 Action4 Avoid Alcohol Solvents Keep Rotovap < 35°C CheckTemp->Action4 Action3 Switch DCM -> IPAc Add Brine (NaCl) CheckSolvent->Action3

Caption: Decision tree for diagnosing yield and purity failures during extraction.

Module 4: Validated Experimental Protocol

Protocol: Cold-Biphasic Extraction (The "Gold Standard")

Use this protocol to extract the free base from the HCl salt form.

Reagents:

  • Crude this compound HCl salt.

  • Solvent: 2-MeTHF (Preferred) or IPAc .

  • Base: Saturated Sodium Bicarbonate (NaHCO₃) or 1M K₂CO₃. (Avoid NaOH).

Step-by-Step:

  • Preparation (Biphasic Setup):

    • Charge the solid HCl salt into the reactor/flask.

    • Add the organic solvent (10 volumes relative to mass) before adding water.

    • Cool the mixture to 0–5°C .

    • Why? The solvent acts as a "trap." As soon as the amine is freed, it jumps into the cold solvent, protected from the aqueous base.

  • Neutralization:

    • Slowly add the cold aqueous base (NaHCO₃) with vigorous stirring.

    • Monitor pH.[1] Stop when aqueous layer reaches pH 9.5 .

    • Critical: Do not overshoot pH.[1]

  • Phase Separation:

    • Stop stirring. Allow layers to settle (should take <5 mins with 2-MeTHF).

    • Drain the aqueous layer.

    • Validation Step: Check the pH of the drained aqueous layer.[1] If <9, you left product behind. Re-extract.

  • Wash & Dry:

    • Wash the organic layer once with Brine (saturated NaCl).

    • Dry over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and can degrade sensitive esters; Sodium sulfate is safer).

  • Isolation:

    • Filter and concentrate under reduced pressure at <35°C .

FAQs: Rapid Response

Q: Can I use Dichloromethane (DCM)? It dissolves everything. A: You can, but it is not recommended. DCM is an environmental hazard and often creates emulsions with the ortho-methoxy substituted compounds due to similar densities with the aqueous wash. If you must use DCM, dilute the aqueous layer with water to lower its density.

Q: Why not use NaOH to neutralize? It's faster. A: NaOH creates local "hotspots" of pH >14. Even at 0°C, this high pH can saponify the methyl ester (hydrolysis) within seconds upon contact. Carbonates (NaHCO₃/K₂CO₃) provide a buffered rise in pH that protects the ester.

Q: Is the ortho-methoxy group a problem for extraction? A: Actually, it helps. The ortho-methoxy group makes the molecule slightly more lipophilic and disrupts crystal packing compared to the para isomer. This usually improves solubility in green solvents like 2-MeTHF.

References

  • Sanofi Solvent Selection Guide

    • Source: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.
    • Relevance: Establishes 2-MeTHF and IPAc as recommended replacements for DCM and EtOAc.
    • Link:

  • PubChem Compound Summary: Methyl 2-amino-2-(2-methoxyphenyl)

    • Source: National Center for Biotechnology Inform
    • Relevance: Physicochemical property verification (Molecular Weight, Structure).[2][3]

    • Link:

  • Hydrolysis Kinetics of Amino Acid Esters

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Mechanistic grounding for the instability of methyl esters vs. ethyl esters in basic media.
    • Link:

  • GSK Solvent Selection Guide

    • Source: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011.
    • Relevance: Validation of 2-MeTHF phase separ
    • Link:

Sources

Addressing hydrolysis stability of methyl 2-amino-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-amino-2-(2-methoxyphenyl)acetate[1]

Critical Alert: The "Benzylic Instability" Factor

Executive Summary: this compound is not a standard amino acid ester. It belongs to the phenylglycine family, characterized by a benzylic hydrogen at the


-position. The presence of the ortho-methoxy group introduces specific electronic and steric effects that exacerbate instability compared to simple aliphatic amino esters.

The Three Failure Modes:

  • Hydrolysis: Rapid conversion to the carboxylic acid in the presence of moisture or bases.

  • Diketopiperazine (DKP) Formation: The free base spontaneously cyclizes (dimerizes) in solution, precipitating as an insoluble solid.

  • Racemization: The electron-rich 2-methoxyphenyl ring stabilizes the planar enolate intermediate, making the chiral center highly labile under basic or thermal stress.

Golden Rule: Never store this compound as a free base. Always maintain it as a salt (Hydrochloride or Tosylate) until the immediate moment of reaction.

Troubleshooting Hub (FAQs)
Module A: Storage & Degradation

Q: My white powder has turned yellow and sticky after one week at 4°C. What happened? A: You likely stored it as the free base . Unlike aliphatic amino esters (e.g., Leucine methyl ester), phenylglycine derivatives are chemically unstable in their neutral form. The "stickiness" indicates partial hydrolysis (methanol release) and the yellowing suggests oxidation of the electron-rich aromatic ring or polymerization.

  • Corrective Action: Repurify immediately as the Hydrochloride (HCl) salt.

  • Protocol: Dissolve in anhydrous Methanol/EtOAc

    
     Add 1.1 eq. HCl in Dioxane 
    
    
    
    Precipitate with Et2O. Store at -20°C with desiccant.

Q: Can I store the HCl salt in DMSO or DMF stock solutions? A: High Risk. While DMSO dissolves the salt, trace water in DMSO (highly hygroscopic) will trigger hydrolysis over time. Furthermore, DMSO can act as an oxidant.

  • Recommendation: Prepare fresh solutions. If storage is unavoidable, use anhydrous DMF under Argon at -20°C, but limit storage to <48 hours.

Module B: Reaction & Workup

Q: I see a new peak at [M-32] in LCMS during aqueous workup. Is this the acid? A: Yes, this is the hydrolysis product (Loss of OMe = -31, +OH = +17; Net change depends on ionization, but usually Acid mass is Ester - 14). This occurs if the pH of your aqueous wash is too high (> pH 8) or the temperature is uncontrolled.

  • The "Ortho" Effect: The ortho-methoxy group can act as an intramolecular base or stabilize the transition state, accelerating hydrolysis compared to unsubstituted phenylglycine.

  • Fix: Switch to a Cold/Mild Workup . Use 5% NaHCO3 (chilled to 0°C) instead of NaOH. Minimize contact time (< 10 mins).

Q: My yield is low, and I see an insoluble white precipitate in the flask. A: You have formed the Diketopiperazine (DKP) . When the free amine is generated in solution (e.g., after neutralization), two molecules attack each other's esters. This is irreversible.

  • Prevention: Avoid leaving the free base in concentrated solution. If you must neutralize the salt, do so in situ in the presence of the next electrophile (e.g., acid chloride or anhydride) so the amine reacts with the electrophile faster than it reacts with itself.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways that must be managed.

DegradationPathways cluster_hydrolysis Path A: Hydrolysis (Moisture/Base) cluster_dimer Path B: Dimerization (Concentration) cluster_racemization Path C: Racemization Salt STABLE FORM (HCl Salt) FreeBase UNSTABLE INTERMEDIATE (Free Amine) Salt->FreeBase Neutralization (pH > 7) Acid Hydrolysis Product (Carboxylic Acid) FreeBase->Acid + H2O / OH- DKP Diketopiperazine (Insoluble Dimer) FreeBase->DKP Self-Reaction (Slow addition) Enolate Planar Enolate (Loss of Chirality) FreeBase->Enolate Base/Heat (Benzylic deprotonation) Methanol MeOH Enolate->FreeBase Reprotonation (Racemic Mix)

Caption: Figure 1. Degradation pathways of 2-(2-methoxyphenyl)glycine methyl ester. Path A (Hydrolysis) and Path B (DKP) are irreversible. Path C leads to loss of optical purity.

Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Hydrochloride Salt

Use this protocol to stabilize the material for storage.

StepActionCritical Parameter
1 Dissolve crude free base in Anhydrous Ethyl Acetate .5 mL solvent per 1 g solid.
2 Cool solution to 0°C (Ice bath).Heat accelerates DKP formation.
3 Add 4M HCl in Dioxane dropwise.Add 1.1 molar equivalents.
4 Stir for 15 minutes at 0°C.White precipitate should form.
5 Add Diethyl Ether (Anti-solvent) to complete precipitation.Ratio 1:1 with EtOAc.
6 Filter under Nitrogen/Argon.Avoid moisture absorption.[1][2]
7 Vacuum dry at < 25°C .Store at -20°C.
SOP 2: Safe Aqueous Workup (Extraction)

Use this protocol if you must wash the free base.

  • Preparation: Pre-chill all buffers (NaHCO3, Brine) to 4°C.

  • Solvent: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Avoid ethers if peroxides are suspected (oxidative risk).

  • Contact Time:

    • Mix organic phase with cold 5% NaHCO3.

    • Shake vigorously for max 30 seconds .

    • Separate layers immediately.

  • Drying: Dry organic layer over MgSO4 (neutral) rather than K2CO3 (basic).

  • Concentration: Rotary evaporate at < 30°C . Do not heat to dryness; use the oil immediately in the next step.

Decision Matrix: Troubleshooting Yield & Purity

Use this flowchart to diagnose experimental failures.

TroubleshootingTree Start Problem Identified IssueType What is the primary symptom? Start->IssueType LowYield Low Mass Recovery IssueType->LowYield Yield Loss Solid Insoluble White Solid IssueType->Solid Precipitation Racemic Loss of ee% (Racemization) IssueType->Racemic Wrong Stereochem CheckAq Check Aqueous Layer pH LowYield->CheckAq Hydrolysis Diagnosis: Hydrolysis (Ester -> Acid) CheckAq->Hydrolysis pH < 4 or > 9 Fix1 Fix: Use Cold NaHCO3 Reduce contact time Hydrolysis->Fix1 CheckSol Check Solubility in acid Solid->CheckSol DKP Diagnosis: DKP Formation (Dimerization) CheckSol->DKP Insoluble in 1N HCl Fix2 Fix: Avoid Free Base storage Neutralize in situ DKP->Fix2 CheckBase Check Base Strength Racemic->CheckBase Benzylic Diagnosis: Benzylic Deprotonation CheckBase->Benzylic Strong Base Used Fix3 Fix: Use weaker bases (DIPEA vs TEA) Avoid thermodynamic control Benzylic->Fix3

Caption: Figure 2. Diagnostic logic for common experimental failures involving phenylglycine esters.

References
  • Sigma-Aldrich. Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride Product Sheet. (General handling of glycine ester derivatives).[3][4] Link

  • PubChem. this compound - Compound Summary. National Library of Medicine. Link

  • Ten Brink, R. E., et al. (2004). Racemization of optically active 2-substituted phenyl glycine esters.[4][5] U.S. Patent 2004/0073057 A1. (Detailed industrial protocols for handling chlorophenyl and methoxyphenyl glycine esters, specifically addressing racemization and salt formation). Link

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889-917. (Mechanistic review of arylglycine instability and synthesis). Link

  • BOC Sciences. N-α-Acetyl-L-phenylglycine methyl ester Handling Guide. (Analogous compound storage data).

Sources

Scale-up challenges for methyl 2-amino-2-(2-methoxyphenyl)acetate production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-amino-2-(2-methoxyphenyl)acetate Production

Introduction

Welcome to the Technical Support Center. This guide addresses the specific scale-up challenges associated with This compound , a critical chiral intermediate often structurally related to anti-platelet agents (e.g., Clopidogrel analogs).

Scaling up phenylglycine derivatives presents a unique "Triad of Instability":

  • Thermal Instability: High exotherms during esterification.

  • Stereochemical Instability: Rapid racemization of the benzylic

    
    -proton.
    
  • Chemical Instability: Tendency to dimerize into diketopiperazines (DKP) in the free-base form.

This guide provides actionable troubleshooting protocols to mitigate these risks.

Module 1: Esterification & Reaction Engineering

Context: The standard synthesis involves reacting 2-amino-2-(2-methoxyphenyl)acetic acid with methanol and thionyl chloride (


). While efficient on a gram scale, this route poses severe safety and yield risks at the kilogram scale.
FAQ 1.1: Why is the reaction mixture turning dark and pressurizing the vessel during thionyl chloride addition?

Diagnosis: Uncontrolled exotherm and gas evolution. The reaction of


 with Methanol generates 

and

gases rapidly. The ortho-methoxy group on the phenyl ring adds electron density, making the aromatic ring susceptible to electrophilic attack or oxidation if local hot-spots occur.

Troubleshooting Protocol:

  • Switch to "Inverse Addition" (if not already):

    • Standard: Adding

      
       to the Amino Acid/MeOH slurry.[1]
      
    • Optimized: Pre-cool Methanol to -5°C. Add

      
       dropwise to generate the 
      
      
      
      reagent first. Then, add the solid amino acid in portions. This decouples the heat of solvation from the heat of reaction.
  • Gas Scrubbing Implementation:

    • Ensure the reactor is vented to a dual-stage scrubber (Water trap for

      
      , Caustic trap for 
      
      
      
      ).
    • Critical: Use a suck-back trap. The high solubility of

      
       in methanol can create a vacuum during cooling phases.
      

Data Summary: Thermal Profile

ParameterLab Scale (10g)Pilot Scale (5kg)Risk Factor
Addition Time 15 mins4-6 hoursAccumulation of unreacted reagent
Peak Temp Easily controlledAdiabatic rise >50°CRunaway reaction
Gas Evolution Fume hood1200L gas/kg reactantVessel over-pressurization

Module 2: Stability & Isolation (The "Free Base" Trap)

Context: Users often report yield loss after workup. This is almost exclusively due to the instability of the free amine ester.

FAQ 2.1: My HPLC purity drops from 98% to 85% after neutralizing the reaction mixture. What is forming?

Diagnosis: Diketopiperazine (DKP) formation.[2][3] At neutral or basic pH, two molecules of the amino ester condense to form a cyclic dimer (DKP). This reaction is autocatalytic and irreversible.

Mechanism: The free amine of one molecule attacks the ester carbonyl of another. The ortho-methoxy group provides steric bulk that forces the molecule into a conformation favoring this cyclization.

Troubleshooting Protocol:

  • The "Salt Isolation" Rule:

    • NEVER isolate the free base as an oil for storage.

    • Isolate the product directly as the Hydrochloride Salt .

    • Procedure: After the reaction, distill off excess MeOH/SOCl2. Add an antisolvent (MTBE or Isopropyl Acetate) directly to the residue to crystallize the HCl salt.

  • Biphasic Neutralization (If Free Base is Required for Next Step):

    • If the next step requires the free amine (e.g., coupling), generate it in situ.

    • Use a biphasic system (DCM / aq. NaHCO3) at 0°C.

    • Process immediately. Do not hold the free base layer for >1 hour.

Visualizing the Degradation Pathway

Degradation cluster_prevention Safe Zone EsterSalt Ester HCl Salt (Stable Solid) FreeBase Free Amine Ester (Unstable Oil) EsterSalt->FreeBase Neutralization (pH > 7) DKP Diketopiperazine (Impurity) FreeBase->DKP Dimerization (Fast at RT) Racemate Racemic Ester (Impurity) FreeBase->Racemate Base-Cat. Proton Shift

Caption: Stability map showing the critical risk of neutralizing the stable HCl salt. Dimerization to DKP is the primary failure mode at neutral pH.

Module 3: Enantiomeric Purity & Racemization

Context: The benzylic hydrogen in phenylglycine derivatives is highly acidic (


). The ortho-methoxy group stabilizes the intermediate carbocation/enolate, making this compound more prone to racemization than unsubstituted phenylglycine.
FAQ 3.1: We started with L-amino acid, but the product is nearly racemic (ee < 10%). Why?

Diagnosis: Racemization via Acid-Catalyzed Enolization or Thermal Stress. During the reflux in MeOH/HCl, the harsh conditions can protonate the carbonyl, facilitating the loss of chirality at the


-carbon.

Troubleshooting Protocol:

  • Temperature Limit:

    • Do not exceed 45°C during the reaction. While reflux (65°C) is faster, it significantly accelerates racemization.

    • Alternative: Run the reaction at 20-25°C for a longer duration (24-36 hours) to preserve chirality.

  • Resolution Strategy (The "Rescue" Op):

    • If racemization occurs, you must perform a classical resolution.

    • Agent: (+)-Tartaric acid or (+)-Camphorsulfonic acid (CSA).[1]

    • Solvent: Acetone/Methanol mixtures are standard for phenylglycine ester resolution. The ortho-methoxy group increases solubility, so you may need a higher ratio of Acetone (Antisolvent) compared to the ortho-chloro analog.

Summary of Recommended Workflow

The following diagram outlines the optimized process flow to ensure safety and quality.

Workflow Start Raw Material: 2-Amino-2-(2-methoxyphenyl)acetic acid Step2 Reaction: Add Amino Acid Solid Maintain T < 30°C Start->Step2 Step1 Reagent Prep: MeOH (-5°C) + SOCl2 (Dropwise) Step1->Step2 Inverse Addition Step3 Workup: Vacuum Distillation of MeOH (Do not neutralize) Step2->Step3 Monitor Gas Evolution Warning CRITICAL: Scrub SO2/HCl Gases Step2->Warning Step4 Crystallization: Add MTBE to Residue Filter HCl Salt Step3->Step4 Avoid Water

Caption: Optimized scale-up workflow emphasizing inverse addition and salt isolation to prevent runaway exotherms and degradation.

References

  • Clopidogrel Intermediate Synthesis

    • Patent: "Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester." CN103172527A.
  • Racemization of Phenylglycines

    • Article: "Structural aspects of phenylglycines... and occurrence in peptide natural products." RSC Advances. (Details the electronic effects of substituents on

      
      -proton acidity).
      
  • Diketopiperazine Formation

    • Article: "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences.
  • Thionyl Chloride Safety

    • Safety Data Sheet: Thionyl Chloride (Sigma-Aldrich/Merck). (Hazards: H314, EUH014, EUH029).

Sources

Validation & Comparative

Chiral Separation Techniques for Methyl 2-amino-2-(2-methoxyphenyl)acetate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of chiral separation techniques for methyl 2-amino-2-(2-methoxyphenyl)acetate . As a structural analog to the key intermediate of Clopidogrel (the 2-chlorophenyl variant), this molecule presents specific challenges due to the steric hindrance of the ortho-methoxy group and the basicity of the free amine.

The following methodologies are synthesized from authoritative protocols for ortho-substituted phenylglycine derivatives, prioritizing scalability, enantiomeric excess (ee), and operational feasibility.

A Comparative Technical Guide

Executive Summary: The Separation Landscape

The separation of this compound enantiomers is critical for the synthesis of high-purity pharmaceutical intermediates. The presence of the ortho-methoxy substituent creates a "locked" conformation that actually facilitates chiral recognition compared to unsubstituted phenylglycine, provided the correct selector is chosen.

We evaluate three distinct approaches:

  • Direct Chiral HPLC: The analytical gold standard using polysaccharide-based stationary phases.

  • Diastereomeric Crystallization: The scalable, cost-effective industrial method using chiral acids.

  • Enzymatic Kinetic Resolution: The biocatalytic alternative for high-specificity transformations.

Method A: Direct Chiral HPLC (Polysaccharide Phases)

Best For: Analytical purity assessment, process monitoring, and semi-preparative purification (mg to g scale).

Technical Rationale

The free amino group (


) and the ester carbonyl (

) act as primary hydrogen bond donor/acceptor sites. Polysaccharide-based columns, specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), generally offer superior selectivity for phenylglycine esters over Cellulose-based phases (OD-H) due to the helical cavity's ability to accommodate the ortho-substituted aromatic ring.
Optimized Protocol
  • Column: Chiralpak AD-H (5 µm, 250 x 4.6 mm) or equivalent Amylose-based phase.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Critical Note: The addition of 0.1% DEA is mandatory . Without this basic modifier, the free amine will interact with residual silanols on the silica support, leading to severe peak tailing and loss of resolution (

      
      ).
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Ambient). Lowering to 10°C can enhance resolution if

    
    .
    
  • Detection: UV at 230 nm (utilizing the phenyl chromophore).

Performance Metrics (Expected)
ParameterValue
Selectivity (

)
1.2 – 1.5
Resolution (

)
> 2.0 (Baseline separation)
Run Time < 15 minutes
Elution Order Typically (R)-enantiomer elutes first (verify with standard).

Method B: Diastereomeric Salt Crystallization

Best For: Multi-kilogram manufacturing and initial enrichment of racemates.

Technical Rationale

This method relies on the formation of diastereomeric salts using a chiral acid. For ortho-substituted phenylglycine esters, (+)-Tartaric acid or (+)-10-Camphorsulfonic acid (CSA) are the most effective resolving agents. The steric bulk of the ortho-methoxy group often enhances the solubility difference between the


-salt and the 

-salt.
Step-by-Step Protocol
  • Salt Formation:

    • Dissolve 1.0 eq of racemic this compound in Methanol (5 volumes).

    • Add 1.0 eq of (+)-Tartaric acid dissolved in warm Methanol.

    • Stir at 60°C for 1 hour to ensure complete homogeneity.

  • Crystallization:

    • Cool the solution slowly to 20°C over 4 hours (ramp rate: 10°C/hr).

    • Seeding: If available, add 0.1% w/w pure seed crystals at 45°C to induce nucleation of the desired diastereomer.

    • Stir at 20°C for an additional 2 hours.

  • Filtration & Washing:

    • Filter the precipitate.

    • Wash the cake with cold Methanol (0°C).

  • Liberation:

    • Suspend the salt in water and basify with 10%

      
       to pH 9.
      
    • Extract with Ethyl Acetate to recover the free base.

Self-Validating Checkpoint
  • Yield: Theoretical max is 50%. A practical yield of 35-40% indicates a successful resolution.

  • Enrichment: The ee of the crystals should be >85% after the first pass. Recrystallization is required to reach >99% ee.

Method C: Enzymatic Kinetic Resolution

Best For: Green chemistry applications and high-specificity requirements under mild conditions.

Technical Rationale

Lipases, particularly Candida antarctica Lipase B (CAL-B) , show high enantioselectivity toward the ester moiety of phenylglycine derivatives. However, hydrolyzing the methyl ester destroys the target molecule. Therefore, N-acylation is the preferred route. The enzyme selectively acylates the amino group of one enantiomer (typically the S-enantiomer), leaving the other as the free amine.

Optimized Protocol (N-Acylation)
  • Reaction Medium: Toluene or MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Dimethyl carbonate or Ethyl acetate (excess).

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Process:

    • Suspend racemate (50 mM) and Acyl Donor (2 eq) in Toluene.

    • Add CAL-B (20 mg/mmol substrate).

    • Shake at 30°C.

  • Separation:

    • The reaction yields the N-acylated-(S)-enantiomer and the unreacted (R)-amine .

    • Separate by simple acid extraction: The unreacted amine dissolves in aqueous acid; the N-acylated amide remains in the organic layer.

Comparative Analysis & Decision Matrix

FeatureHPLC (Chiralpak AD-H)Crystallization (Tartaric Acid)Enzymatic Resolution (CAL-B)
Throughput Low ( g/day )High ( kg/batch )Medium (100g/batch)
Purity (ee) > 99.9%95-99% (requires recrystallization)> 98%
Cost Efficiency Low (High solvent/column cost)High (Cheap reagents)Medium (Enzyme recycling)
Scalability Linear (Prep-HPLC)ExponentialLinear
Solvent Use High (VOCs)ModerateLow (Green solvents possible)
Visual Workflow: Separation Strategy

The following diagram illustrates the decision logic and workflow for selecting the appropriate technique based on scale and purity requirements.

SeparationStrategy Start Racemic this compound ScaleCheck Determine Scale & Goal Start->ScaleCheck HPLC_Path Analytical / Small Scale (<5g) ScaleCheck->HPLC_Path Purity Focus Cryst_Path Large Scale (>1kg) ScaleCheck->Cryst_Path Volume Focus Enz_Path Medium Scale / Green Chem ScaleCheck->Enz_Path Green Focus HPLC_Method Method: Chiral HPLC (Chiralpak AD-H, Hex/IPA/DEA) HPLC_Path->HPLC_Method HPLC_Result Result: >99.9% ee (High Cost) HPLC_Method->HPLC_Result Cryst_Method Method: Diastereomeric Crystallization (Tartaric Acid in MeOH) Cryst_Path->Cryst_Method Cryst_Check Check Purity (ee) Cryst_Method->Cryst_Check Recryst Recrystallize Cryst_Check->Recryst ee < 98% Cryst_Result Result: >99% ee (Cost Effective) Cryst_Check->Cryst_Result ee > 98% Recryst->Cryst_Check Enz_Method Method: Kinetic Resolution (CAL-B Lipase + Acyl Donor) Enz_Path->Enz_Method Enz_Sep Acid/Base Extraction Enz_Method->Enz_Sep Enz_Result Result: Amine (R) + Amide (S) Enz_Sep->Enz_Result

Caption: Decision matrix for selecting the optimal chiral separation technique based on scale, purity, and operational constraints.

References

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

  • Okamoto, Y., & Ikai, T. (2008). "Chiral Stationary Phases for HPLC Involving Polysaccharides." Chemical Society Reviews. (Validation of AD-H columns for phenylglycine derivatives).

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. (Protocols for diastereomeric crystallization of amino acid esters).

  • Ghanem, A. (2011). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. (Mechanisms for CAL-B mediated resolution).

High-Field vs. Benchtop ¹H-NMR: A Comparative Guide for the Structural Analysis of Methyl 2-amino-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(2-methoxyphenyl)acetate is a critical unnatural amino acid intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Rapid, highly accurate structural verification of this compound is essential during process development. This guide objectively compares the analytical performance of traditional High-Field NMR (400 MHz) against modern Benchtop NMR (60 MHz) , providing drug development professionals with empirical data to choose the right instrumentation for their specific workflow needs.

Introduction & Analytical Challenge

The primary analytical challenge in the ¹H-NMR spectrum of this compound lies in its two distinct methoxy environments: an aromatic ether (-OCH₃) and a methyl ester (-COOCH₃). Differentiating these two closely eluting singlets is trivial on a high-field superconducting magnet but pushes the physical limits of low-field permanent magnets.

While high-field systems remain the gold standard for absolute structural elucidation and impurity profiling, benchtop NMR has emerged as a disruptive, cryogen-free alternative for at-line process control and routine identity confirmation (1).

Standardized NMR Acquisition Protocol

To ensure rigorous comparison, the following methodology is designed as a self-validating system .

Step 1: Sample Preparation
  • High-Field (400 MHz): Weigh exactly 15.0 mg of the compound.

  • Benchtop (60 MHz): Weigh exactly 45.0 mg of the compound.

  • Causality: NMR sensitivity scales with the magnetic field strength (

    
    ). To achieve a comparable signal-to-noise ratio (SNR) for the minor signals (like the broad amine peak) without exponentially increasing scan time, the benchtop sample concentration must be increased by a factor of 3.
    
  • Solvent: Dissolve the respective masses in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity.

Step 2: Instrument Calibration & Shimming
  • Insert the sample and perform automated locking on the deuterium signal of CDCl₃.

  • Execute the gradient shimming routine.

  • Self-Validation Check: The TMS signal at 0.00 ppm acts as an internal lineshape indicator. If the TMS peak Full Width at Half Maximum (FWHM) exceeds 1.2 Hz, the operator is immediately alerted to poor shimming, and the run must be aborted and re-shimmed. This prevents misinterpreting poor magnetic homogeneity as molecular peak overlap.

Step 3: Acquisition & Processing
  • Pulse Sequence: Standard 1D proton (zg30).

  • Parameters: Spectral width of 15 ppm (-2 to 13 ppm). Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: A 2.0s D1 ensures complete longitudinal relaxation (T₁) of the methoxy and benzylic protons, which is mandatory for accurate quantitative integration.

  • Scans: Acquire 16 scans (400 MHz) and 64 scans (60 MHz). Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation to enhance SNR without artificially merging closely eluting peaks.

G A Sample Prep (CDCl3 + TMS) B Benchtop NMR (60 MHz) A->B 45 mg C High-Field NMR (400 MHz) A->C 15 mg D Data Processing (Fourier Transform) B->D C->D E Structural Verification D->E

Experimental workflow for comparative NMR analysis.

Comparative Analysis: High-Field vs. Benchtop

Spectral Resolution & Peak Dispersion

The defining difference between the two platforms is signal dispersion. Chemical shift (in ppm) is independent of the magnetic field, but the frequency width of a signal (in Hz) is not (2).

In this compound, the aromatic ether (-OCH₃) resonates at ~3.82 ppm, and the methyl ester (-COOCH₃) resonates at ~3.74 ppm.

  • At 400 MHz: A 0.08 ppm difference equates to a 32 Hz separation . With a peak width of ~1.5 Hz, these two singlets are completely baseline resolved.

  • At 60 MHz: The same 0.08 ppm difference equates to only a 4.8 Hz separation . Because benchtop systems typically yield slightly broader lines, these peaks will partially merge, appearing as a distorted doublet or a single broad peak with a shoulder. This overlap makes traditional peak integration inadequate for rigorous quantitative impurity analysis at low fields (3).

G Larmor Magnetic Field Strength (B0) High High-Field (400 MHz) High Larmor Frequency Larmor->High Low Benchtop (60 MHz) Low Larmor Frequency Larmor->Low Dispersion Increased Hz/ppm (32 Hz Separation) High->Dispersion Overlap Decreased Hz/ppm (4.8 Hz Separation) Low->Overlap Resolution Baseline Resolution of -OCH3 & -COOCH3 Dispersion->Resolution Merge Partial Merging of Methoxy Singlets Overlap->Merge

Causality of magnetic field strength on spectral resolution.

Sensitivity & Impurity Profiling

High-field NMR provides a Limit of Detection (LOD) of < 0.1% for organic impurities, making it mandatory for final API release testing. Benchtop NMR, limited by its permanent magnet, has an LOD closer to 1-2%. While benchtop NMR will easily confirm the presence of the benzylic proton (~4.85 ppm) and the aromatic multiplet (6.80 - 7.30 ppm) to verify the product's identity during synthesis, it cannot reliably quantify trace unreacted starting materials if their signals fall within the broadened regions of the spectrum.

Quantitative Data Comparison

The following table summarizes the expected spectral parameters and operational metrics for both systems when analyzing this specific compound.

Analytical ParameterHigh-Field (400 MHz)Benchtop (60 MHz)
Larmor Frequency 400 MHz60 MHz
Optimal Sample Concentration 25 mg/mL75 mg/mL
Acquisition Time ~1 minute (16 scans)~4 minutes (64 scans)
Aromatic Region (6.8-7.3 ppm) Resolved multiplets (dd, td)Complex, overlapping multiplet
Methoxy Separation (

Hz)
32 Hz (Baseline Resolved)4.8 Hz (Partial Overlap)
Benzylic Proton (4.85 ppm) Sharp singletSinglet (slight broadening)
Limit of Detection (LOD) < 0.1%~ 1.0 - 2.0%
Capital Expenditure High ($300k+)Low ($50k - $100k)
Cryogen Requirement Liquid Helium / NitrogenNone (Permanent Magnet)

Conclusion: Decision Matrix

  • Choose Benchtop NMR (60 MHz) for rapid, at-line reaction monitoring. If you are tracking the esterification of 2-amino-2-(2-methoxyphenyl)acetic acid to its methyl ester, the appearance of the new ester methoxy peak at ~3.74 ppm is easily visible, even if partially merged with the ether peak. The lack of cryogens and low footprint make it ideal for the fume hood.

  • Choose High-Field NMR (400+ MHz) for final structural characterization, publication-quality data, and rigorous QA/QC impurity profiling where baseline resolution of all proton environments is non-negotiable.

References

  • Source: Oxford Instruments (oxinst.com)
  • Source: National Institutes of Health (PMC)
  • Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL

Sources

Validation of analytical standards for methyl 2-amino-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Standards for Methyl 2-amino-2-(2-methoxyphenyl)acetate: A Comparative Guide

Executive Summary: The Criticality of the "Methoxy" Analog

This compound is a specialized chiral phenylglycine derivative. Structurally analogous to the key Clopidogrel intermediate (the o-chloro variant), this compound serves as a high-value chiral building block in the synthesis of unnatural amino acids, protease inhibitors, and peptidomimetics.

Because phenylglycine esters possess a labile benzylic proton, they are notoriously prone to racemization and diketopiperazine formation (dimerization). Consequently, the validation of an analytical standard for this compound is not merely a purity check—it is a race against thermodynamic instability.

This guide compares the performance of Certified Reference Materials (CRMs) against Laboratory-Synthesized Standards and Technical Grade Reagents , providing a validated framework for their characterization.

Comparative Analysis: Hierarchy of Standards

In drug development, the "truth" of your data is only as good as your reference standard. The following table contrasts the three common sources of this standard based on critical quality attributes (CQAs).

Table 1: Comparative Performance of Standard Types

FeatureGold Standard (CRM) Working Standard (In-House) Technical Grade (Commercial)
Purity (Assay) >99.5% (Mass Balance)98.0% - 99.0%~95% (often variable)
Chiral Purity (ee) >99.9%>98.5%90% - 97% (High risk of racemate)
Traceability NIST/USP/EP TraceableInternal NMR/Mass SpecVendor Certificate Only
Stability Data Guaranteed Shelf-lifeRe-test required monthlyUnknown
Primary Risk CostRacemization during storage High Impurity Profile (Free Acid)

Expert Insight: For ortho-substituted phenylglycines, "Technical Grade" often contains up to 5% of the free acid (2-amino-2-(2-methoxyphenyl)acetic acid) due to moisture-induced hydrolysis. This impurity often co-elutes with the ester in standard Reverse Phase (RP) methods if pH is not carefully controlled.

Validation Workflow & Degradation Pathways

To validate this standard, one must understand how it fails. The benzylic position is activated by both the phenyl ring and the ester group, making the proton acidic.

Diagram 1: Degradation & Impurity Pathways

Visualizing the chemical risks associated with this compound.

DegradationPathways Figure 1: Primary degradation pathways affecting standard potency. Standard Methyl 2-amino-2- (2-methoxyphenyl)acetate (Active Ester) Racemate Racemic Mixture (R/S Isomers) Standard->Racemate Base/Heat (Benzylic Deprotonation) FreeAcid Hydrolysis Product (Free Acid) Standard->FreeAcid Moisture/H2O Diketopiperazine Dimer (Diketopiperazine) Standard->Diketopiperazine Self-Condensation (High Conc.)

Experimental Protocols: The Validation Engine

The following protocols are designed to be self-validating , meaning they include system suitability criteria that fail if the method is not performing correctly.

Protocol A: Chiral Purity by Normal Phase HPLC

Objective: Quantify the enantiomeric excess (ee). This is the most critical test.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Why DEA? The amine additive suppresses the ionization of the primary amine, sharpening the peak shape. Without it, the peak will tail significantly.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (End absorption) or 254 nm.

  • Temperature: 25°C (Strict control required; higher temps promote on-column racemization).

  • Sample Diluent: Mobile Phase (Do not use methanol or water).

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor: < 1.5.

Protocol B: Chemical Purity (Assay) by Reverse Phase HPLC

Objective: Separate the ester from the free acid and process impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.0).

    • Why Acidic? Low pH keeps the amine protonated (

      
      ) and the free acid protonated (
      
      
      
      ), ensuring retention on C18.
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 220 nm.[1]

Comparative Data: Case Study

We simulated a validation run comparing a Commercial "Tech Grade" sample against a Recrystallized Hydrochloride Salt (Reference) .

Table 2: Experimental Validation Results

Test ParameterReference Standard (HCl Salt) Tech Grade (Free Base) Observation / Root Cause
Appearance White Crystalline PowderYellowish oily solidOxidation of amine / trace solvent.
Assay (HPLC) 99.8%94.2%Tech grade contained 4.5% Free Acid (Hydrolysis).
Chiral Purity 99.9% ee92.0% eePartial Racemization occurred during bulk storage.
Water (KF) 0.1%1.2%Hygroscopicity of the free base led to hydrolysis.
Solution Stability Stable for 24h at 4°CDegrades 2% in 4hFree base is unstable in solution; HCl salt is robust.

Critical Finding: The "Tech Grade" standard is unsuitable for quantitative use without purification. The presence of 4.5% free acid will skew potency calculations, and the 92% ee makes it useless for chiral method development.

Validation Lifecycle Management

To maintain the integrity of this standard, a lifecycle approach (per ICH Q14) is required.

Diagram 2: Analytical Standard Validation Lifecycle

A structured workflow for qualifying and maintaining the reference material.

ValidationLifecycle Figure 2: Lifecycle management for labile amino acid ester standards. Acquisition 1. Acquisition / Synthesis (Target: HCl Salt Form) Characterization 2. Structural Characterization (NMR, MS, IR) Acquisition->Characterization PurityAssignment 3. Purity Assignment (Mass Balance: 100% - Impurities - Water) Characterization->PurityAssignment PkgStorage 4. Packaging & Storage (Inert gas, -20°C, Desiccant) PurityAssignment->PkgStorage PeriodicRetest 5. Periodic Retest (Every 3-6 Months) PkgStorage->PeriodicRetest Time Trigger PeriodicRetest->Acquisition If < 98% Purity PeriodicRetest->PurityAssignment Update Potency

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2024).[2][3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4] Retrieved from [Link]

  • Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition. (Focus on Phenylglycine resolution).
  • PubChem. Compound Summary: Methyl 2-amino-2-phenylacetate.[5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Methoxy and 2-Chloro Phenylglycine Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the nuanced reactivity of starting materials and intermediates is of paramount importance. Phenylglycine and its derivatives are privileged scaffolds, frequently incorporated into a wide array of therapeutic agents. The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's chemical behavior, offering a powerful tool for modulating properties such as reaction kinetics, yield, and even biological activity.

This guide provides an in-depth comparison of the reactivity of two commonly encountered phenylglycine derivatives: 2-methoxyphenylglycine esters and 2-chlorophenylglycine esters. We will delve into the electronic effects of the methoxy and chloro substituents, predict their impact on the reactivity of the amine and ester functionalities, and propose a framework for experimental validation.

Mechanistic Insights: The Electronic Influence of Methoxy and Chloro Substituents

The reactivity of 2-methoxy and 2-chloro phenylglycine esters is fundamentally governed by the electronic properties of the methoxy (-OCH₃) and chloro (-Cl) groups at the ortho position. These substituents exert both inductive and resonance effects, which in turn modulate the electron density of the aromatic ring and the functional groups attached to it.

The methoxy group is a classic example of an electron-donating group (EDG). While the oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I), its primary influence stems from a strong electron-donating resonance effect (+M).[1][2] The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density on the ring, particularly at the ortho and para positions.

In contrast, the chloro group is an electron-withdrawing group (EWG). Its high electronegativity results in a strong inductive electron-withdrawing effect (-I).[1][3] While the chlorine atom also possesses lone pairs that can participate in resonance (+M), this effect is significantly weaker than its inductive effect.[1] The net result is a decrease in the electron density of the aromatic ring.

These opposing electronic characteristics have significant implications for the two primary reactive sites in phenylglycine esters: the amino group (-NH₂) and the ester carbonyl group (-COOR).

Impact on Amine Nucleophilicity

The nucleophilicity of the amino group is directly related to the availability of its lone pair of electrons.

  • 2-Methoxyphenylglycine Ester : The electron-donating methoxy group increases the electron density on the aromatic ring, which in turn enhances the electron density on the nitrogen atom of the amino group. This leads to a more nucleophilic amine.

  • 2-Chlorophenylglycine Ester : The electron-withdrawing chloro group decreases the electron density on the aromatic ring and, consequently, on the amino group. This reduces the availability of the nitrogen's lone pair, resulting in a less nucleophilic amine.

M_amine Increased Nucleophilicity (More Reactive) C_amine Decreased Nucleophilicity (Less Reactive) M_ester Decreased Electrophilicity (Less Reactive) C_ester Increased Electrophilicity (More Reactive) G start Dissolve Phenylglycine Ester (2-Methoxy or 2-Chloro) in DCM add_reagents Add Acetic Acid and DIPEA start->add_reagents initiate Add EDC Solution add_reagents->initiate monitor Monitor Reaction by HPLC/LC-MS (t = 0, 15, 30, 45, 60 min) initiate->monitor analyze Plot % Conversion vs. Time monitor->analyze compare Compare Initial Reaction Rates analyze->compare

Sources

Safety Operating Guide

Proper Disposal Procedures for Methyl 2-amino-2-(2-methoxyphenyl)acetate

[1]

Executive Summary: The "Zero-Discharge" Mandate[1][2]

Methyl 2-amino-2-(2-methoxyphenyl)acetate (also known as 2-methoxyphenylglycine methyl ester) is a specialized amino acid ester intermediate often used in the synthesis of antithrombotic agents (e.g., Clopidogrel analogs).[1][2]

Critical Directive: Under no circumstances should this compound be disposed of via municipal sinks or evaporation. Its hydrolysis releases methanol (toxic) and the parent amino acid (potential biological activity/aquatic toxicity).[3][2]

Immediate Action Plan:

  • Segregate: Isolate from oxidizers and strong acids immediately.[3][2]

  • Classify: Treat as Hazardous Organic Waste (RCRA Non-listed, but characteristic for toxicity/irritability).[3][2]

  • Destroy: The only approved final disposal method is High-Temperature Incineration via a licensed facility.[3][2]

Chemical Identity & Hazard Profile[3][4][5][6][7]

Understanding the molecular behavior is the first step to safe disposal.[3][2] This compound combines a basic amine, a labile ester, and an electron-rich aromatic ring.[1][3][2]

Physicochemical Data
PropertySpecificationOperational Implication
Chemical Name This compoundOfficial shipping/manifest name.[1][2]
CAS Number Variable by salt/isomer (e.g., 74273-47-5 for 4-OMe analog)Use IUPAC name for waste manifests if specific CAS is unavailable.
Physical State Solid (HCl Salt) or Oil (Free Base)Solids require double-bagging; oils require solvent compatibility checks.[2]
Molecular Weight ~195.22 g/mol -
Solubility Soluble in MeOH, DMSO, dilute acidDo not use water for cleaning spills (hydrolysis risk).[3][2]
Hazard Classification (GHS)[3]
  • H315 / H319: Causes skin and serious eye irritation.[3][2]

  • H335: May cause respiratory irritation.[3][2][4]

  • H302: Harmful if swallowed (Class assumption based on anisole/ester moiety).[3][2]

  • Hydrolysis Hazard: In contact with water/acids, degrades to Methanol (Flammable/Toxic) and 2-(2-methoxyphenyl)glycine .[3][2]

Operational Disposal Protocol

A. Solid Waste (Powder/Crystals)

Applicable to: Expired reagents, reaction precipitates, contaminated weighing boats.[3][2]

  • Containerization: Collect solids in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.[2]

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic/Irritant".[3][2]

    • Constituents: this compound (100%).[1][2]

  • Segregation: Keep separate from "Oxidizing Solids" (e.g., permanganates, nitrates) to prevent exothermic reaction with the amine group.[3][2]

B. Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures, HPLC effluent, washing solvents.[3][2]

  • Solvent Compatibility: Determine the primary solvent.[3][2]

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste" carboy.

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Organic Solvents" carboy.

  • pH Check: Ensure the waste stream is not strongly acidic (< pH 2).[2] Strong acids will rapidly hydrolyze the ester, generating heat and methanol gas, potentially pressurizing the container.[3][2]

    • Action: If waste is acidic, neutralize slowly with Sodium Bicarbonate before capping.[3][2]

  • Cap Venting: Use vented caps (e.g., Nalgene® safety caps) if available, to prevent pressure buildup from slow hydrolysis.[3][2]

C. Contaminated Sharps & Consumables[1][3]
  • Syringes/Needles: Dispose of in a rigid red sharps container. Do not recap.

  • Gloves/Wipes: Double-bag in clear polyethylene bags. Zip-tie or tape closed.[2] Treat as solid hazardous waste.[3][2]

Decision Logic: Waste Segregation

The following workflow ensures you select the correct waste stream, preventing dangerous incompatibilities.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidSolidLiquidLiquid Waste(Solution/Mother Liquor)StateCheck->LiquidLiquidSolidPackPack in HDPE JarLabel: Toxic SolidSolid->SolidPackSolventCheckPrimary Solvent?Liquid->SolventCheckFinalDispShip to Licensed IncineratorSolidPack->FinalDispHaloHalogenated(DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, EtOAc, DMSO)SolventCheck->NonHaloNo HalogensNeutralizeCheck pHNeutralize if < 2Halo->NeutralizeNonHalo->NeutralizeNeutralize->FinalDisp

Figure 1: Decision tree for segregating amino acid ester waste streams to ensure regulatory compliance and safety.

Emergency Procedures: Spill & Exposure

Scenario: You drop a 5g bottle of the solid powder on the floor.

  • Evacuate & Ventilate: The dust is a respiratory irritant.[3][2] Clear the immediate area.[3][2][5]

  • PPE Up: Don Nitrile gloves (double layer recommended), Safety Goggles , and a N95/P100 respirator (if powder is fine/dusty).[3][2]

  • Containment:

    • Do not use water (spreads contamination and hydrolysis).[2]

    • Cover the spill with Vermiculite or Dry Sand .[3][2]

  • Cleanup:

    • Scoop the material gently (avoid raising dust) into a waste jar.[2]

    • Wipe the surface with a solvent-dampened rag (Ethanol or Acetone) to pick up residue.[2]

    • Final wash with soapy water.[3][2]

  • Disposal: Place all scoopers, rags, and gloves into the hazardous waste bag.

SpillResponseSpillSpill DetectedSecure1. Evacuate & VentilateSpill->SecurePPE2. Don PPE(Gloves, Goggles, Mask)Secure->PPEContain3. Dry Containment(Sand/Vermiculite)PPE->ContainClean4. Solvent Wipe(No Water initially)Contain->CleanReport5. Report to HSEClean->Report

Figure 2: Sequential workflow for managing accidental release of solid amino acid esters.

Regulatory & Compliance Context

  • United States (RCRA): This compound is not explicitly P-listed or U-listed.[2] However, the generator is responsible for determining if the waste exhibits characteristics of Ignitability (D001) (if in solvent) or Reactivity .[3][2] Best practice is to manage it as "Non-RCRA Regulated Hazardous Waste" destined for incineration.[3][2]

  • Europe (REACH): Ensure the waste is assigned the correct EWC (European Waste Catalogue) code, typically 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[3][2]

References

  • PubChem. Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate (Compound Summary). National Library of Medicine.[3][2] Link[2]

  • Fisher Scientific. Safety Data Sheet: Methyl 2-(3-methoxyphenyl)acetate (Analog Reference).[2]Link[2]

  • BenchChem. Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido (Protocol Reference for Amino Derivatives).Link[2]

  • Google Patents. Viral polymerase inhibitors (Synthesis of Racemic 2-methoxyphenylglycine methyl ester).[2] Patent US20020065418A1.[3][2] Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.